Iproniazid Phosphate
説明
特性
IUPAC Name |
phosphoric acid;N'-propan-2-ylpyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.H3O4P/c1-7(2)11-12-9(13)8-3-5-10-6-4-8;1-5(2,3)4/h3-7,11H,1-2H3,(H,12,13);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDVTKJXVHYWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NNC(=O)C1=CC=NC=C1.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952815 | |
| Record name | Phosphoric acid--N'-(propan-2-yl)pyridine-4-carbohydrazide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305-33-9 | |
| Record name | Iproniazid phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iproniazid phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iproniazid phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid--N'-(propan-2-yl)pyridine-4-carbohydrazide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iproniazid phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPRONIAZID PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DE00V62TV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Iproniazid Phosphate on Monoamine Oxidase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iproniazid, a hydrazine derivative, is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2] This guide provides a comprehensive technical overview of the mechanism by which iproniazid phosphate inactivates MAO. It delves into the metabolic activation of iproniazid, the kinetics of MAO inhibition, the nature of the covalent adduct formed with the flavin adenine dinucleotide (FAD) cofactor, and detailed experimental protocols for studying this interaction. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuropharmacology, drug discovery, and molecular biology.
Introduction
Iproniazid was one of the first antidepressants to be introduced into clinical practice, marking a significant milestone in the history of psychopharmacology. Its therapeutic effects are primarily attributed to its potent inhibition of monoamine oxidase (MAO), leading to an increase in the synaptic levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[4] Iproniazid is recognized as a non-selective inhibitor, targeting both isoforms.[5] This guide will explore the intricate molecular mechanisms that underpin the irreversible inhibition of MAO by iproniazid.
Mechanism of Action
The inhibitory action of iproniazid on MAO is a multi-step process that involves metabolic activation to a reactive intermediate, which then forms a covalent bond with the FAD cofactor at the enzyme's active site.
Metabolic Activation of Iproniazid
Iproniazid itself is a prodrug that requires metabolic activation to exert its inhibitory effect. The initial step involves the hydrolysis of iproniazid to isopropylhydrazine and isonicotinic acid. Isopropylhydrazine is the key active metabolite responsible for the irreversible inhibition of MAO.[1]
Irreversible Inhibition of Monoamine Oxidase
The active metabolite, isopropylhydrazine, then interacts with the MAO enzyme. The process of inhibition is time-dependent and irreversible, following a progressive, first-order reaction.[1] The mechanism involves the oxidation of isopropylhydrazine by the FAD cofactor within the MAO active site, leading to the formation of a highly reactive diazene intermediate. This intermediate is unstable and decomposes, generating a reactive species that covalently modifies the FAD cofactor.[6]
The Covalent Adduct with the FAD Cofactor
While the exact structure of the iproniazid-derived adduct with FAD has not been definitively determined by X-ray crystallography, studies on other hydrazine inhibitors, such as phenelzine, provide strong evidence for the site of covalent attachment.[5][7] X-ray crystal structures of MAO-B in complex with phenelzine show that the covalent bond is formed at the N5 position of the flavin ring of the FAD cofactor.[5] It is highly probable that the reactive species generated from isopropylhydrazine follows a similar mechanism, leading to the formation of an isopropyl-FAD adduct at the N5 position. This covalent modification permanently inactivates the enzyme.[8] Mass spectrometry is a key technique used to identify such covalent adducts.[9]
Quantitative Data on MAO Inhibition
| Enzyme | Inhibitor | IC50 (µM) | Reference |
| Total MAO | Iproniazid | 4.02 ± 0.06 | [11] |
| MAO-A | Iproniazid | 37 | [12] |
| MAO-B | Iproniazid | 42.5 | [12] |
Note: The variability in IC50 values can be attributed to differences in experimental conditions, such as enzyme source, substrate, and incubation time.
Experimental Protocols
The following is a detailed methodology for a peroxidase-linked spectrophotometric assay to determine the inhibitory activity of iproniazid on monoamine oxidase. This protocol is adapted from a study where iproniazid was used as a reference inhibitor.[11]
Principle
The activity of MAO is determined by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of an amine substrate (e.g., p-tyramine). In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes a chromogenic substrate (e.g., 4-aminoantipyrine and vanillic acid) to produce a colored product that can be quantified spectrophotometrically. The inhibition of MAO by iproniazid results in a decreased rate of H₂O₂ production and, consequently, a lower colorimetric signal.[11][13]
Materials
-
Monoamine Oxidase (e.g., rat liver mitochondrial fraction)
-
This compound
-
p-Tyramine (substrate)
-
Horseradish Peroxidase (HRP)
-
4-Aminoantipyrine
-
Vanillic acid
-
Potassium phosphate buffer (pH 7.6)
-
96-well microplate
-
Microplate reader
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the appropriate buffer.
-
Prepare a series of dilutions of the iproniazid stock solution to be tested (e.g., 18, 27, 36, 54, 72, 90 µM).[14]
-
Prepare the chromogenic solution containing 4-aminoantipyrine and vanillic acid in potassium phosphate buffer.
-
Prepare the MAO enzyme solution in potassium phosphate buffer.
-
Prepare the p-tyramine substrate solution in potassium phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add 40 µL of the MAO enzyme solution to each well.
-
Add 40 µL of the various concentrations of iproniazid solution (or buffer for the control) to the respective wells.
-
Pre-incubate the plate at 37°C for 20 minutes to allow the inhibitor to interact with the enzyme.
-
Add 40 µL of the chromogenic solution to each well.
-
Initiate the reaction by adding 120 µL of the p-tyramine substrate solution to each well.
-
Incubate the plate at 37°C for 90 minutes.[11]
-
Measure the absorbance of the colored product at 490 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of iproniazid compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the iproniazid concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
This compound serves as a classic example of an irreversible, non-selective monoamine oxidase inhibitor. Its mechanism of action, involving metabolic activation to isopropylhydrazine and subsequent covalent modification of the FAD cofactor, provides a clear illustration of suicide inhibition. The quantitative data, though variable, consistently demonstrate its potent inhibitory effect on both MAO-A and MAO-B. The detailed experimental protocol provided herein offers a robust method for further investigation of iproniazid and other potential MAO inhibitors. A deeper understanding of these mechanisms is essential for the rational design of novel therapeutics targeting the monoaminergic system for the treatment of depression and other neurological disorders.
References
- 1. Comparison of Monoamine Oxidase Inhibitory Effects of Iproniazid and Its Phenyl Congener.∗ | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. content.abcam.com [content.abcam.com]
- 4. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. shop.carnabio.com [shop.carnabio.com]
- 11. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spectrophotometric determination of some MAO inhibitors using 7,7,8,8-tetracyanoquinodimethane and iodine monochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A continuous spectrophotometric assay for monoamine oxidase and related enzymes in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Physical Properties of Iproniazid Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and physical properties of Iproniazid Phosphate, a historically significant monoamine oxidase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of its chemical identity, physicochemical characteristics, and relevant experimental data. The guide includes summarized quantitative data in tabular format, detailed experimental methodologies for key analytical procedures, and visualizations of its mechanism of action and synthetic pathway.
Chemical Identity and Structure
This compound is the phosphate salt of iproniazid, a derivative of isoniazid.[1] It was one of the first monoamine oxidase inhibitors (MAOIs) to be introduced for the treatment of depression.[2]
Chemical Name: N'-propan-2-ylpyridine-4-carbohydrazide; phosphoric acid[3]
Structure:
-
Iproniazid (Free Base):
-
This compound:
Physical and Chemical Properties
A summary of the key physical and chemical properties of Iproniazid and its phosphate salt is presented in Table 1.
Table 1: Physical and Chemical Properties of Iproniazid and this compound
| Property | Iproniazid (Free Base) | This compound |
| Appearance | Needles from benzene + ligroin | White to slightly yellowish powder[4] |
| Melting Point | 112.5-113.5 °C | 175-184 °C[4] |
| Solubility | Freely soluble in water and alcohol[4] | Water: ~188 mg/mL at 25°C[4]Methanol: ~21 mg/mL at 25°C[4]Ethanol (96%): ~9 mg/mL at 25°C[4]Chloroform: ~0.6 mg/mL at 25°C[4]Diethyl ether: <0.1 mg/mL at 25°C[4]Hexane: <0.1 mg/mL at 25°C[4] |
| pKa (Strongest Acidic) | 13.66 (Predicted) | Not available |
| pKa (Strongest Basic) | 3.82 (Predicted) | Not available |
| pH (5% aqueous solution) | ~6.7[4] | 2.7-3.6[4] |
| LogP | 0.37 | Not available |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
3.1. Ultraviolet-Visible (UV-Vis) Spectroscopy
This compound exhibits characteristic UV absorption maxima that vary with the solvent.
Table 2: UV Absorption Maxima of this compound
| Solvent | λmax (nm) |
| Methanol | 265[4] |
| Water | 264[4] |
| 0.1N HCl | 267[4] |
| 0.1N KOH | 244, 272, 308[4] |
3.2. Infrared (IR) Spectroscopy
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound.
-
¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons of the pyridine ring, the methine and methyl protons of the isopropyl group, and the N-H protons of the hydrazide moiety.
-
¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the isopropyl group, and the carbonyl carbon.
-
³¹P NMR: The phosphorus-31 NMR spectrum would show a characteristic signal for the phosphate group.
Note: While references to NMR spectra for this compound exist in databases such as PubChem, the actual spectral data with peak assignments are not publicly accessible.
3.4. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Iproniazid. The fragmentation of the iproniazid molecule under mass spectrometry conditions can provide valuable structural information.[5]
Experimental Protocols
4.1. Synthesis of Iproniazid
The synthesis of iproniazid can be achieved through multiple routes. A common method involves the reaction of isonicotinohydrazide with an isopropylating agent.[2]
Workflow for the Synthesis of Iproniazid
Caption: General synthetic pathways for Iproniazid.
Detailed Methodology: A common precursor, methyl isonicotinate, reacts with hydrazine to form isonicotinohydrazide. In one pathway, isonicotinohydrazide reacts with acetone (AcMe) to form N'-(propan-2-ylidene)isonicotinohydrazide. The C=N double bond of this intermediate is then selectively hydrogenated using a platinum catalyst in a suitable solvent (e.g., water, alcohol, or acetic acid) to yield iproniazid.[2] An alternative route involves the direct N-isopropylation of isonicotinohydrazide with an isopropylating agent like 2-bromopropane or 2-chloropropane.[2]
4.2. Purification
Purification of the synthesized iproniazid is typically achieved by recrystallization. The choice of solvent is critical and should be one in which the compound is soluble at high temperatures and poorly soluble at low temperatures.
General Recrystallization Protocol:
-
Dissolve the crude iproniazid in a minimal amount of a suitable hot solvent.
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and hot filtering the solution.
-
Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals, for example, in a vacuum oven.
4.3. Quantification by High-Performance Liquid Chromatography (HPLC)
General HPLC Protocol for Hydrazide Compounds:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A mixture of a phosphate buffer (e.g., pH 7) and an organic modifier like acetonitrile is commonly used. The exact ratio may need to be optimized.
-
Detection: UV detection at a wavelength corresponding to an absorption maximum of this compound (e.g., 264 nm in water) is appropriate.[4]
-
Flow Rate: A flow rate of around 1 mL/min is a common starting point.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase or a suitable solvent.
-
Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
4.4. Monoamine Oxidase (MAO) Inhibition Assay
The primary mechanism of action of this compound is the inhibition of monoamine oxidase.[1][6] The following is a general protocol for a fluorometric MAO-B inhibitor screening assay that can be adapted to use this compound as a reference inhibitor.
Workflow for MAO-B Inhibition Assay
Caption: Workflow for a fluorometric MAO-B inhibition assay.
Detailed Methodology (Adapted from a commercial kit protocol): [3]
-
Reagent Preparation:
-
Prepare a working solution of the test inhibitor and a reference inhibitor (this compound) at 10 times the desired final concentration in MAO-B Assay Buffer.
-
Reconstitute and dilute the MAO-B enzyme according to the manufacturer's instructions.
-
Prepare the MAO-B Substrate Solution containing the MAO substrate (e.g., tyramine), a developer, and a fluorometric probe.
-
-
Assay Procedure:
-
Add 10 µL of the test inhibitor, reference inhibitor, or assay buffer (for enzyme control) to the wells of a 96-well black plate.
-
Add 50 µL of the diluted MAO-B enzyme solution to each well.
-
Incubate the plate for 10 minutes at 37°C.
-
Add 40 µL of the MAO-B Substrate Solution to each well to initiate the reaction.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths in kinetic mode for a set period.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition for each concentration of the test compound and reference inhibitor relative to the enzyme control.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
A similar protocol can be followed for MAO-A, using an MAO-A specific substrate and enzyme source.
Mechanism of Action
This compound is a non-selective and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][6] MAO enzymes are responsible for the metabolic degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[6] By inhibiting these enzymes, this compound increases the synaptic concentrations of these neurotransmitters, leading to its antidepressant effects.[1]
Signaling Pathway of MAO Inhibition by Iproniazid
Caption: Mechanism of action of Iproniazid.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physical properties, and key experimental aspects of this compound. The information compiled herein, including tabulated data and procedural outlines, serves as a valuable resource for professionals in the fields of chemical research, drug discovery, and pharmaceutical development. While this compound is of historical importance, a thorough understanding of its characteristics remains relevant for the study of monoamine oxidase inhibitors and the development of new therapeutics. Further research to fully elucidate and publish detailed spectroscopic data and validated analytical methods would be beneficial to the scientific community.
References
Iproniazid Phosphate: A Technical Guide to a Non-Selective, Irreversible Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iproniazid phosphate is a hydrazine derivative and a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO).[1][2] Initially developed as an antitubercular agent, its profound antidepressant effects revolutionized the treatment of depression in the mid-20th century.[3][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetics, and the downstream effects of its enzymatic inhibition. Special emphasis is placed on experimental protocols for its characterization and the signaling pathways it modulates. While its clinical use has been largely discontinued due to hepatotoxicity, iproniazid remains a critical tool in neuroscience research for understanding the role of monoamines in mood and behavior.[5]
Mechanism of Action
This compound exerts its pharmacological effects through the irreversible inhibition of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[6] These enzymes are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[6] By inhibiting MAO, iproniazid prevents the breakdown of these neurotransmitters, leading to their increased availability and enhanced neurotransmission.[7]
The inhibition is a progressive, first-order reaction that is sensitive to pH and temperature.[1] The irreversible nature of the inhibition is due to the formation of a stable covalent bond between a metabolite of iproniazid and the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme.[1]
Quantitative Inhibition Data
The inhibitory potency of this compound against MAO-A and MAO-B has been characterized by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. These values can vary depending on the experimental conditions, such as the enzyme source and substrate used.
| Parameter | MAO-A | MAO-B | Source |
| IC50 | 37 µM | 42.5 µM | [8] |
| Ki | Not Reported | Not Reported |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion. Due to its historical use, detailed human pharmacokinetic data is limited in contemporary literature. The table below summarizes available information.
| Parameter | Value | Unit | Source |
| Bioavailability | 1 | [1] | |
| Cmax | Not Reported | ||
| Tmax | Not Reported | ||
| AUC | Not Reported | ||
| Half-life | Not Reported |
Metabolism and Hepatotoxicity
Iproniazid is extensively metabolized in the liver. The primary metabolic pathway involves hydrolysis to isonicotinic acid and isopropylhydrazine. Isopropylhydrazine is then oxidized by cytochrome P450 enzymes to a reactive isopropyl radical. This radical can covalently bind to hepatic macromolecules, leading to hepatocellular necrosis and the observed hepatotoxicity of the drug.
Signaling Pathways Affected by MAO Inhibition
The inhibition of MAO-A and MAO-B by iproniazid leads to an accumulation of monoamine neurotransmitters in the synaptic cleft, which then activate their respective postsynaptic receptors, triggering a cascade of intracellular signaling events.
Dopaminergic Signaling
Increased dopamine levels primarily activate D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).[9]
Serotonergic Signaling
Elevated serotonin levels activate a variety of serotonin receptors. For example, the 5-HT2A receptor, a Gq-coupled receptor, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC).[8][10]
References
- 1. Iproniazid - Wikipedia [en.wikipedia.org]
- 2. adooq.com [adooq.com]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. AAPP Pharmacist Toolkit: Monoamine Oxidase Inhibitors | American Association of Psychiatric Pharmacists (AAPP) [aapp.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. msudenver.edu [msudenver.edu]
Early Research on Iproniazid Phosphate for Tuberculosis Treatment: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iproniazid phosphate, a derivative of isoniazid, was one of the earliest synthetic drugs investigated for the treatment of tuberculosis (TB) in the early 1950s. Its development marked a significant milestone in the chemotherapeutic era of TB management. While its use for tuberculosis was ultimately short-lived due to the emergence of more effective and less toxic agents, the early research into iproniazid laid crucial groundwork for understanding the treatment of TB and unexpectedly opened a new frontier in psychopharmacology. This technical guide provides an in-depth analysis of the seminal early research on this compound for tuberculosis, focusing on quantitative data, experimental protocols, and the logical frameworks of the initial investigations.
Core Research Findings
The initial clinical trials of iproniazid in patients with tuberculosis were characterized by promising symptomatic improvement, though its bactericidal efficacy was a subject of considerable investigation and comparison with its parent compound, isoniazid.
Data Presentation
The following tables summarize the key quantitative data extracted from early clinical studies on iproniazid for the treatment of pulmonary tuberculosis.
Table 1: Iproniazid Dosage Regimens in Early Tuberculosis Trials
| Study (Year) | Patient Population | Dosage of this compound (mg/kg/day) | Duration of Treatment |
| Robitzek & Selikoff (1952) | Patients with active, progressive caseous-pneumonic tuberculosis | 4 | 4-16 weeks |
| Bloch et al. (1954) | Patients with pulmonary tuberculosis | 4 | Up to 12 months |
| Cheifetz et al. (1954) | 49 patients with advanced pulmonary tuberculosis | 4 | Not specified |
| Ogilvie (1955) | Patients with pulmonary tuberculosis | 4 | Not specified |
Table 2: Efficacy of Iproniazid in Early Tuberculosis Trials
| Study (Year) | Key Efficacy Endpoints | Reported Outcomes |
| Robitzek & Selikoff (1952) | Systemic and toxic manifestations (fever, cough, sputum volume, weight change) | Marked and rapid reduction in fever, cough, and sputum volume. Significant weight gain. |
| Bloch et al. (1954) | Roentgenographic changes, sputum bacteriology | Moderate to marked roentgenographic improvement in a significant number of patients. Sputum conversion to negative for acid-fast bacilli was observed, but often slower than with isoniazid. |
| Cheifetz et al. (1954) | Symptomatic improvement (fever, sputum, body weight) | Symptomatic effects were more striking and evident earlier than in a comparable group treated with isoniazid alone. |
| Ogilvie (1955) | Comparison with isoniazid | Iproniazid was found to be less effective than isoniazid in terms of bacteriological and radiological improvement. |
Table 3: Adverse Effects of Iproniazid in Early Tuberculosis Trials
| Study (Year) | Common Adverse Effects | Severe Adverse Effects |
| Robitzek & Selikoff (1952) | Central nervous system stimulation (hyperactivity, euphoria, restlessness), constipation, dizziness, dry mouth. | Not detailed in initial reports, but CNS effects were prominent. |
| Bloch et al. (1954) | Euphoria, constipation, vertigo, hyperreflexia, drowsiness. | Noted to be more frequent and severe than with isoniazid. |
| Cheifetz et al. (1954) | Not detailed quantitatively. | Mentioned as a significant consideration. |
| Ogilvie (1955) | Central nervous system and autonomic side-effects were common. | Hepatotoxicity was a major concern leading to its discontinuation for TB. |
Experimental Protocols
The methodologies employed in the early clinical studies of iproniazid for tuberculosis were foundational for future clinical trial design in infectious diseases.
Patient Selection and Evaluation
-
Inclusion Criteria: Patients typically had advanced, active, and often treatment-refractory pulmonary tuberculosis, confirmed by chest X-ray and positive sputum smears for acid-fast bacilli. Many early trials were conducted in sanatoriums where patients could be closely monitored.
-
Baseline Assessments: Comprehensive baseline evaluations included detailed medical history, physical examination, chest radiography, sputum bacteriology (smear and culture), and basic laboratory tests (hematology and urinalysis).
Treatment Regimen and Monitoring
-
Drug Administration: this compound was administered orally, typically in divided doses. The most commonly cited dosage was 4 mg/kg of body weight per day.
-
Monitoring: Patients were monitored regularly for clinical signs of improvement or deterioration. This included daily temperature charts, weekly weight measurements, and monthly chest X-rays and sputum examinations.
-
Efficacy Assessment: The primary measures of efficacy were symptomatic improvement (reduction in fever, cough, and sputum production; weight gain), radiological changes (improvement in lung lesions on chest X-ray), and bacteriological response (conversion of sputum smears and cultures from positive to negative for Mycobacterium tuberculosis).
In Vitro and Animal Studies
Prior to human trials, the antitubercular activity of iproniazid was assessed in vitro and in animal models.
-
In Vitro Studies: The minimum inhibitory concentration (MIC) of iproniazid against various strains of M. tuberculosis was determined in culture media.
-
Animal Models: The efficacy of iproniazid was evaluated in animal models of tuberculosis, most commonly in guinea pigs and mice infected with M. tuberculosis. Key parameters assessed included survival rates, extent of tuberculous lesions in organs (lungs, spleen, liver), and reduction in bacterial load.
Visualizations
Experimental Workflow for Early Iproniazid Tuberculosis Trials
Caption: Workflow of early clinical trials for iproniazid in tuberculosis.
Logical Relationship of Iproniazid's Dual Effects
Caption: Dual therapeutic and side-effect pathways of iproniazid.
Conclusion
The early research on this compound for tuberculosis, while brief in its clinical application for this specific indication, was a pivotal chapter in medical history. The quantitative data, though limited by modern standards, demonstrated a clear symptomatic benefit for patients. The experimental protocols established a framework for the clinical evaluation of new anti-tuberculosis drugs. Most notably, the serendipitous discovery of its psychoactive properties, a direct result of its use in TB patients, led to the development of the first generation of antidepressant medications, revolutionizing the treatment of psychiatric disorders. The story of iproniazid serves as a powerful reminder of the often-unpredictable pathways of drug discovery and the importance of meticulous clinical observation.
Pharmacological Profile of Iproniazid Phosphate in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iproniazid, one of the first monoamine oxidase inhibitors (MAOIs) used as an antidepressant, exhibits a complex pharmacological profile in preclinical models. This document provides a comprehensive overview of its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology, with a focus on quantitative data and detailed experimental methodologies. Iproniazid acts as a non-selective, irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), leading to increased synaptic availability of key neurotransmitters. While its antidepressant-like effects have been characterized, its clinical use was curtailed due to significant hepatotoxicity, a finding extensively modeled in preclinical species. This guide synthesizes the available preclinical data to serve as a technical resource for researchers in pharmacology and drug development.
Mechanism of Action
Iproniazid's primary mechanism of action is the irreversible inhibition of monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] By inhibiting MAO, iproniazid increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[1][2]
Iproniazid is a non-selective inhibitor, meaning it inhibits both MAO-A and MAO-B isoforms.[2][3] The inhibition is irreversible and competitive, and the reaction is sensitive to changes in pH and temperature.[4] The isopropylhydrazine moiety of the iproniazid molecule is crucial for its MAO-inhibiting activity.[4]
Signaling Pathway of MAO Inhibition
Pharmacodynamics
The pharmacodynamic effects of iproniazid are primarily related to its inhibition of MAO.
In Vitro MAO Inhibition
| Enzyme | Substrate | IC50 (µM) |
| MAO-A | Kynuramine | 37 |
| MAO-B | Benzylamine | 42.5 |
Data from a study on the inhibitory activities of compounds from Angelica keiskei Koidzumi, where iproniazid was used as a non-selective MAO inhibitor reference.
Preclinical Efficacy Models
Pharmacokinetics
Detailed pharmacokinetic parameters for iproniazid in common preclinical species are not extensively reported in the available literature. Much of the available data pertains to its structurally related analog, isoniazid.
| Species | Route | Cmax | Tmax | t1/2 | Bioavailability | Reference |
| Rat | Oral | Not Reported | Not Reported | Not Reported | Not Reported | |
| Dog | Oral | Not Reported | Not Reported | Not Reported | Not Reported | |
| Monkey | Oral | Not Reported | Not Reported | Not Reported | Not Reported |
Quantitative pharmacokinetic data for iproniazid in these species is not available in the reviewed literature.
Toxicology
The primary toxicity associated with iproniazid is hepatotoxicity, which led to its withdrawal from the market.[4]
Acute Toxicity (LD50)
| Species | Route | LD50 (mg/kg) | Reference |
| Rat | Oral | 1467 (Male & Female combined) | [8] |
| Rat | Intravenous | Not Reported | |
| Mouse | Oral | 440 | [4] |
| Mouse | Intraperitoneal | 475 | [4] |
| Mouse | Intravenous | 719 | [4] |
| Dog | Oral | 626 | [4] |
Hepatotoxicity
Preclinical studies in rats have shown that iproniazid is a potent hepatotoxin.[1][4] The toxicity is mediated by its metabolite, isopropylhydrazine.[4][9] This metabolite is formed through hydrolysis of iproniazid and is then bioactivated by cytochrome P450 enzymes to a reactive species that covalently binds to liver macromolecules, leading to hepatic necrosis.[1][9] Phenobarbital, an inducer of CYP450 enzymes, has been shown to potentiate this necrosis.[1] In rats, hepatic necrosis has been observed at doses as low as 10 mg/kg.[4]
Experimental Protocols
In Vitro MAO Inhibition Assay
Objective: To determine the in vitro inhibitory potency of a test compound against MAO-A and MAO-B.
General Protocol:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrates: Kynuramine for MAO-A and benzylamine for MAO-B.
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Detection: The formation of the product (e.g., 4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) is measured spectrophotometrically or fluorometrically over time.
-
Data Analysis: The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Workflow for In Vitro MAO Inhibition Assay
Preclinical Hepatotoxicity Study in Rats
Objective: To evaluate the potential hepatotoxicity of a test compound in a rodent model.
General Protocol:
-
Animal Model: Male Wistar rats are commonly used.[10]
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period.
-
Dosing: this compound is administered orally or intraperitoneally at various dose levels for a defined duration (e.g., 10 or 21 days).[10] A control group receives the vehicle.
-
Clinical Observations: Animals are monitored daily for any signs of toxicity.
-
Sample Collection: At the end of the study, blood and liver tissue are collected.
-
Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.[10]
-
Histopathology: Liver tissues are fixed, processed, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination to assess for signs of liver damage, such as necrosis and steatosis.[10][11]
Workflow for a Rat Hepatotoxicity Study
Conclusion
This compound's preclinical profile is characterized by its potent, non-selective, and irreversible inhibition of MAO, which forms the basis of its antidepressant effects. However, its significant hepatotoxicity, primarily driven by the metabolic activation of its isopropylhydrazine metabolite, is a major liability that has been well-documented in preclinical models, particularly in rats. This technical guide provides a summary of the available quantitative data and detailed methodologies to aid researchers in understanding the complex pharmacological properties of iproniazid and to serve as a reference for the design and interpretation of related preclinical studies. Further research is warranted to fully elucidate the dose-response relationships in preclinical efficacy models and to establish comprehensive pharmacokinetic profiles in various species.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatotoxicity and metabolism of iproniazid and isopropylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
The Pivotal Role of the Hydrazine Moiety in the Pharmacological Activity and Toxicological Profile of Iproniazid Phosphate
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Iproniazid, the progenitor of the monoamine oxidase inhibitor (MAOI) class of antidepressants, owes its therapeutic efficacy and its significant toxicity to the presence of a hydrazine moiety within its chemical structure. This technical guide provides an in-depth analysis of the multifaceted role of this functional group in the activity of iproniazid phosphate. It explores the mechanism of irreversible monoamine oxidase (MAO) inhibition, the metabolic activation pathways leading to both therapeutic and toxic outcomes, and the structure-activity relationships that underscore the essentiality of the hydrazine group. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development.
Introduction
Iproniazid (N'-isopropylisonicotinohydrazide) was initially developed as an antitubercular agent but was repurposed for the treatment of depression following the observation of its mood-elevating effects in patients.[1] This serendipitous discovery ushered in the era of antidepressant pharmacotherapy and established the "monoamine hypothesis" of depression. The therapeutic action of iproniazid is intrinsically linked to its ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][3] However, the clinical use of iproniazid was curtailed due to a significant risk of severe hepatotoxicity.[4][5] Central to both the therapeutic and adverse effects of iproniazid is its defining structural feature: the hydrazine moiety.
The Hydrazine Moiety and Monoamine Oxidase Inhibition
Iproniazid is a non-selective, irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B.[2][3] The isopropylhydrazine portion of the molecule is essential for this inhibitory activity.[4]
Mechanism of Irreversible Inhibition
The inhibitory process is complex, involving both the parent drug and its active metabolite, isopropylhydrazine.[4] The reaction with MAO is progressive and occurs near the enzyme's active site.[4] It is an oxygen-dependent process that leads to the irreversible inactivation of the enzyme, likely through the formation of a stable covalent adduct with the flavin cofactor or a nearby amino acid residue.[4] The inhibition is competitive in nature and cannot be reversed by the addition of substrate.[4]
Quantitative Analysis of MAO Inhibition
The potency of iproniazid as an MAO inhibitor has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy in inhibiting the two major isoforms of MAO.
| Enzyme Isoform | Substrate | IC50 (µM) | Reference |
| MAO-A | Serotonin (radiolabeled) | 37 | [1] |
| MAO-B | Phenylethylamine (radiolabeled) | 42.5 | [1] |
Metabolic Pathways and the Dual Role of the Hydrazine Moiety
The metabolism of iproniazid is a critical determinant of both its therapeutic action and its toxicity. The initial step involves the hydrolysis of the amide bond, releasing isonicotinic acid and the key metabolite, isopropylhydrazine.[4][6]
Bioactivation to an Active MAO Inhibitor
Isopropylhydrazine is itself a potent MAO inhibitor and contributes significantly to the overall pharmacological effect of iproniazid.[4]
Metabolic Activation to Hepatotoxic Species
The same isopropylhydrazine metabolite is also the primary culprit in iproniazid-induced hepatotoxicity.[7] In the liver, isopropylhydrazine is oxidized by cytochrome P450 enzymes to form a highly reactive isopropyl radical.[4] This radical species can then covalently bind to hepatic macromolecules, leading to cellular damage and necrosis.[7]
Caption: Metabolic pathway of iproniazid leading to therapeutic and toxic effects.
Signaling Pathways Affected by Iproniazid
By inhibiting MAO, iproniazid leads to an accumulation of monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[2][3]
Caption: Monoamine neurotransmitter signaling pathway and the inhibitory action of iproniazid.
Experimental Protocols
In Vitro Monoamine Oxidase Inhibition Assay
This protocol outlines a common method for determining the IC50 values of a test compound against MAO-A and MAO-B.
Caption: Experimental workflow for an in vitro MAO inhibition assay.
Detailed Methodology:
-
Enzyme Source: A crude mitochondrial fraction from a suitable tissue source (e.g., pig brain cortex) is prepared.
-
Incubation with Inhibitor: The enzyme preparation is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) for a specific duration to allow for inhibitor binding.
-
Enzymatic Reaction: The reaction is initiated by the addition of a radiolabeled substrate (e.g., [14C]serotonin for MAO-A or [14C]phenylethylamine for MAO-B) at a concentration close to its Km value.
-
Reaction Termination and Product Extraction: After a defined incubation period at 37°C, the reaction is terminated by the addition of an acid (e.g., HCl). The radiolabeled product is then selectively extracted into an organic solvent.
-
Quantification: The radioactivity in the organic phase is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition at each iproniazid concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.
In Vitro Hepatotoxicity Assessment
This protocol provides a general workflow for assessing the potential of a compound to cause liver cell damage.
Caption: Experimental workflow for in vitro hepatotoxicity assessment.
Detailed Methodology:
-
Cell Culture: Primary hepatocytes or a suitable hepatic cell line (e.g., HepG2) are cultured in appropriate media.
-
Drug Exposure: The cells are treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated with the drug for various time points.
-
Cytotoxicity Assays: Cell viability is assessed using standard assays. The MTT assay measures mitochondrial metabolic activity, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells.
-
Mechanistic Studies: To investigate the mechanism of toxicity, markers of oxidative stress (e.g., reactive oxygen species generation) and cellular defense (e.g., glutathione levels) can be measured.
-
Metabolite Analysis: The formation of the hepatotoxic metabolite, isopropylhydrazine, can be quantified in the cell culture supernatant using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS).
Conclusion
The hydrazine moiety is the cornerstone of this compound's pharmacological and toxicological identity. It is indispensable for the irreversible inhibition of monoamine oxidase, the mechanism that underlies its antidepressant effects. Concurrently, the metabolic activation of this same hydrazine group to a reactive radical species is the definitive cause of the drug's hepatotoxicity. A thorough understanding of the dual nature of the hydrazine moiety is crucial for the rational design of new MAO inhibitors with improved safety profiles and for the continued investigation of the intricate relationship between chemical structure, metabolic fate, and biological activity. The experimental frameworks and pathway analyses presented in this guide offer a foundational resource for researchers dedicated to advancing the fields of neuropharmacology and drug safety.
References
- 1. Iproniazid - Wikipedia [en.wikipedia.org]
- 2. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assessment of Drug-Induced Liver Injury Using Cell-Based Models: A Review | Semantic Scholar [semanticscholar.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. In vitro inhibition of brain mitochondrial monoamine oxidase by 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Initial Clinical Observations of Iproniazid Phosphate's Psychoactive Effects: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iproniazid, initially developed as an anti-tuberculous agent, was serendipitously discovered to possess significant psychoactive properties in the early 1950s. This whitepaper provides a technical overview of the initial clinical observations of iproniazid phosphate's effects on mood and behavior. It consolidates available quantitative data from seminal studies, details the experimental protocols of the era, and illustrates the key mechanistic and workflow concepts through diagrams. The findings summarized herein laid the foundational groundwork for the development of monoamine oxidase inhibitors (MAOIs) as a major class of antidepressant medications.
Introduction
The discovery of the antidepressant effects of iproniazid marks a pivotal moment in the history of psychopharmacology. Originally synthesized as a derivative of isoniazid for the treatment of tuberculosis, astute clinical observations of mood elevation in patients undergoing treatment led to its investigation as a psychoactive agent. These early findings, though lacking the rigorous methodologies of modern clinical trials, were instrumental in shifting the understanding of the biological basis of depression and paving the way for targeted drug development. This document aims to provide a detailed technical guide to these initial observations for researchers and drug development professionals.
Quantitative Data from Early Clinical Observations
The initial reports on iproniazid's psychoactive effects were largely qualitative. However, a few key studies attempted to quantify its efficacy. The most cited of these is the 1957 study by Loomer, Saunders, and Kline, which provided the first systematic evaluation of iproniazid in a psychiatric population.
| Parameter | Finding | Source |
| Overall Improvement Rate | 70% of patients showed significant improvement. | |
| Patient Population | 17 patients with severe depression and 7 with schizophrenia. | |
| Dosage | 50 mg administered three times daily. | |
| Observed Psychoactive Effects | Mood elevation, increased appetite and weight gain, improved interpersonal capacity, and increased interest in surroundings. |
It is important to note that the definition of "significant improvement" in these early studies was not standardized and was based on clinical observation rather than validated rating scales, which were not in common use at the time.
Experimental Protocols
The experimental designs of the initial iproniazid studies were rudimentary by modern standards. They were often open-label and lacked placebo controls. Below are the reconstructed methodologies from the key cited experiments.
Observations in Tuberculosis Patients (Early 1950s)
-
Objective: To assess the efficacy and safety of iproniazid as a treatment for tuberculosis.
-
Patient Population: Patients with tuberculosis, often in sanatoriums.
-
Methodology:
-
Patients were administered iproniazid as part of their anti-tuberculosis regimen. Dosages varied but were generally in the range of 4 mg/kg of body weight.
-
Clinical observations of patients' physical and mental states were recorded by physicians and nurses.
-
Unexpected changes in mood and behavior, such as euphoria, increased energy, and improved appetite, were noted in patient records. These observations were largely anecdotal and not systematically measured.
-
-
Assessment of Psychoactive Effects: Primarily through unstructured clinical observation and patient self-reports. There is no evidence of the use of standardized psychiatric assessment tools.
Loomer, Saunders, and Kline Study (1957)
-
Objective: To systematically evaluate the "psychic energizer" effects of iproniazid in a psychiatric patient population.
-
Patient Population: 17 patients diagnosed with severe depression and 7 patients with schizophrenia, all of whom were hospitalized.
-
Methodology:
-
Patients were administered 50 mg of iproniazid three times a day.
-
The treatment duration was five weeks.
-
Patients were observed for changes in mood, behavior, and social interaction.
-
"Significant improvement" was determined by the clinical judgment of the investigators based on observed changes in the patients' overall clinical picture.
-
-
Assessment of Psychoactive Effects: Assessment was based on clinical observation of behavioral changes. Specific metrics included increased alertness, responsiveness, and sociability.
Visualizations
Proposed Mechanism of Action of Iproniazid
Iproniazid exerts its psychoactive effects by inhibiting the enzyme monoamine oxidase (MAO). This inhibition leads to an increase in the synaptic concentration of key neurotransmitters implicated in mood regulation.
Experimental Workflow of Early Clinical Observations
The workflow of the initial clinical studies on iproniazid followed a straightforward observational design.
Conclusion
The initial clinical observations of iproniazid's psychoactive effects, though lacking the methodological rigor of contemporary research, were a landmark in psychiatric medicine. The serendipitous discovery of its mood-elevating properties in tuberculosis patients, followed by the pioneering systematic studies in psychiatric populations, directly led to the development of the first generation of antidepressant medications. This historical context underscores the importance of keen clinical observation in drug discovery and provides a valuable perspective for modern researchers in the field of psychopharmacology. While the quantitative data from this era is limited, the qualitative reports and early experimental findings were compelling enough to spark a revolution in the treatment of depression.
Methodological & Application
Application Notes and Protocols: In Vitro Monoamine Oxidase (MAO) Inhibition Assay Using Iproniazid Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases (MAOs) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[1] Inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that has been therapeutically exploited for the treatment of depression and neurodegenerative diseases.[2]
Iproniazid is a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[3][4] Originally developed as an antitubercular agent, its antidepressant properties were discovered serendipitously.[1] Iproniazid's mechanism of action involves the irreversible inactivation of the MAO enzyme, leading to a sustained increase in monoamine neurotransmitter levels.[4] This application note provides a detailed protocol for an in vitro assay to determine the inhibitory potential of Iproniazid Phosphate on MAO-A and MAO-B activity using a sensitive fluorometric method.
Mechanism of MAO Inhibition by Iproniazid
Monoamine oxidases catalyze the oxidative deamination of monoamines, producing the corresponding aldehyde, ammonia, and hydrogen peroxide. Iproniazid, a hydrazine derivative, acts as a mechanism-based inhibitor. It is metabolized by MAO to a reactive intermediate that then forms a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition.
Caption: Mechanism of MAO action and its irreversible inhibition by Iproniazid.
Quantitative Data: this compound Inhibition of MAO-A and MAO-B
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against human MAO-A and MAO-B. These values are indicative of its non-selective inhibition profile.
| Enzyme Isoform | Substrate | This compound IC50 (µM) | Reference |
| MAO-A | Kynuramine | 37 | [5] |
| MAO-B | Kynuramine | 42.5 | [5] |
Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol is based on the Amplex® Red Monoamine Oxidase Assay Kit principle, which detects the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent reacts with H₂O₂ to produce the highly fluorescent resorufin.
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
p-Tyramine (MAO substrate)
-
Clorgyline (selective MAO-A inhibitor)
-
Pargyline (selective MAO-B inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Reagent Preparation
-
Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer, pH 7.4.
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock solution.
-
This compound Working Solutions: Perform serial dilutions of the 10 mM stock solution in phosphate buffer to obtain a range of concentrations for IC50 determination (e.g., 0.1 µM to 1000 µM).
-
MAO Enzyme Solutions: Dilute the recombinant MAO-A and MAO-B enzymes in phosphate buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Solution (p-Tyramine, 100 mM): Prepare a 100 mM stock solution of p-tyramine in deionized water.
-
Amplex® Red/HRP Working Solution: Prepare a working solution containing 400 µM Amplex® Red reagent and 2 U/mL HRP in phosphate buffer.[6] This solution should be protected from light.
Experimental Workflow
Caption: Experimental workflow for the in vitro MAO inhibition assay.
Assay Procedure
-
Enzyme and Inhibitor Addition: To the wells of a 96-well plate, add 50 µL of the diluted MAO-A or MAO-B enzyme solution.
-
Inhibitor Incubation: Add 25 µL of the various this compound working solutions to the respective wells. For the control (100% activity), add 25 µL of phosphate buffer. For a blank control, add buffer instead of the enzyme.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 25 µL of the Amplex® Red/HRP/p-Tyramine working solution to each well. The final concentration of p-tyramine in the well will be 1 mM.[6]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 545 nm and emission detection at approximately 590 nm.
Data Analysis
-
Subtract Background: Subtract the fluorescence reading of the blank control from all other readings.
-
Calculate Percent Inhibition: Calculate the percentage of MAO inhibition for each concentration of this compound using the following equation:
% Inhibition = [1 - (Fluorescence of Iproniazid Sample / Fluorescence of Control)] x 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of enzyme activity, which can be determined using a non-linear regression curve fit (e.g., sigmoidal dose-response).
Conclusion
This application note provides a comprehensive protocol for determining the inhibitory activity of this compound against MAO-A and MAO-B. The described fluorometric assay is a robust and sensitive method suitable for high-throughput screening and detailed kinetic analysis of MAO inhibitors. The provided data and methodologies are valuable for researchers in neuroscience, pharmacology, and drug discovery investigating the modulation of monoamine oxidase activity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Iproniazid - Wikipedia [en.wikipedia.org]
- 5. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for In Vivo Administration of Iproniazid Phosphate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Iproniazid Phosphate in rodent models. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Iproniazid, a non-selective and irreversible monoamine oxidase (MAO) inhibitor, was one of the first antidepressants to be discovered.[1][2][3] It functions by inhibiting both MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] This inhibition leads to an increase in the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism of its antidepressant effect.[2][3] Despite its historical significance, the clinical use of iproniazid has been largely discontinued due to concerns about hepatotoxicity.[1][4] However, it remains a valuable tool in preclinical research for studying the role of monoamines in various physiological and pathological processes.
Data Presentation
The following tables summarize quantitative data related to the administration of this compound in rodent models.
Table 1: Toxicity Data for Iproniazid in Rodents
| Species | Route of Administration | Parameter | Value | Reference |
| Rat | Oral | LD50 (predicted) | 2.66 mol/kg | [1] |
| Rat | Intraperitoneal | Hepatotoxic Dose | As low as 10 mg/kg | [1] |
Table 2: In Vitro Inhibitory Activity of Iproniazid
| Enzyme | IC50 | Reference |
| MAO-A | 37 µM | [5] |
| MAO-B | 42.5 µM | [5] |
| Norepinephrine Uptake (rat cerebral cortex) | 7.9 x 10⁻⁴ M | [6] |
Table 3: Reported Dosages of Iproniazid and Related Compounds in Rodent Behavioral Studies
| Compound | Species | Dosage | Route of Administration | Observed Effect | Reference |
| Isoniazid | Mouse | 25, 50, 75 mg/kg | Intraperitoneal (IP) | Did not induce conditioned place preference or aversion. Decreased locomotor activity. | [7] |
| Isoniazid | Mouse | 25, 50, 75 mg/kg (pre-treatment) | Intraperitoneal (IP) | Prevented the development of tolerance to the rewarding effects of morphine. | [7] |
| Iproniazid | Rat | Not specified | Not specified | Potentiated the behavioral effects of centrally administered 5-methoxytryptamine in the conditioned avoidance response test. | [8] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in Rats
This protocol describes the intraperitoneal injection of this compound in rats for studies investigating its effects on the central nervous system or for toxicity assessments.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) (optional, for solubility)
-
Polyethylene glycol 300 (PEG300) (optional, for solubility)
-
Tween 80 (optional, for solubility)
-
Sterile syringes (1 mL or 3 mL)
-
70% ethanol for disinfection
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Solution Preparation:
-
This compound is soluble in DMSO.[10] A stock solution can be prepared in DMSO and then further diluted in a vehicle suitable for injection.
-
A common vehicle formulation for in vivo rodent studies is a mixture of DMSO, PEG300, Tween 80, and saline or PBS. The final concentration of DMSO should be kept low to minimize toxicity.
-
For example, to prepare a 10 mg/mL solution, dissolve the required amount of this compound in a small volume of DMSO, then add PEG300 and Tween 80, and finally bring the solution to the final volume with sterile saline or PBS. The final solution should be clear. If precipitation occurs, gentle warming and sonication may be necessary. Prepare fresh solutions for each experiment.
-
-
Animal Handling and Dosing:
-
Weigh the rat accurately to determine the correct injection volume. The maximum recommended injection volume for intraperitoneal administration in rats is 10 mL/kg.[9][11]
-
Gently restrain the rat. For a two-person technique, one person can hold the rat by placing their index and middle fingers on either side of the head and securing the body with the rest of their hand, while the other person performs the injection. For a one-person technique, the rat can be wrapped in a towel.
-
Position the rat with its head tilted slightly downwards to allow the abdominal organs to move cranially.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[12]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-40° angle with the bevel facing up.[9]
-
Aspirate briefly to ensure the needle has not entered the bladder or intestines. If fluid is drawn, withdraw the needle and re-inject at a different site with a fresh needle and syringe.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol is suitable for studies requiring oral administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or a palatable solution like sweetened condensed milk diluted with water)[13]
-
Flexible plastic feeding tubes or stainless steel gavage needles (18-20 gauge for adult mice)
-
1 mL syringes
-
Animal scale
-
Appropriate PPE
Procedure:
-
Solution Preparation:
-
Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to calculate the appropriate dosing volume. The recommended maximum oral gavage volume for mice is 10 mL/kg.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle if necessary.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is in the correct position, slowly administer the this compound solution.
-
Gently withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
-
Protocol 3: Behavioral Assessment - Forced Swim Test (FST) in Mice
The Forced Swim Test is a common behavioral assay used to screen for antidepressant-like activity.
Materials:
-
Cylindrical glass or plastic beaker (e.g., 25 cm height, 15 cm diameter)
-
Water (23-25°C)
-
Towel for drying
-
Video recording equipment (optional, for later analysis)
-
Stopwatch
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Pre-test Session (Day 1):
-
Fill the beaker with water to a depth of approximately 15 cm, such that the mouse cannot touch the bottom with its tail or paws.
-
Gently place the mouse into the water for a 15-minute session.
-
After 15 minutes, remove the mouse, dry it with a towel, and return it to its home cage. This session is for habituation and is not typically scored.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle at the desired time point before the test session (e.g., 30, 60, or 120 minutes prior).
-
Place the mouse in the beaker with fresh water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[14][15]
-
After the test, remove the mouse, dry it, and return it to its home cage.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.[14]
Signaling Pathways and Experimental Workflows
Mechanism of Action of Iproniazid
Iproniazid exerts its effects by irreversibly inhibiting monoamine oxidase (MAO), leading to an increase in the levels of monoamine neurotransmitters in the synapse.
References
- 1. journal.r-project.org [journal.r-project.org]
- 2. britannica.com [britannica.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Hepatotoxicity and metabolism of iproniazid and isopropylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proceedings: Age dependent recovery of rat brain MAO activity after administration of a single dose of iproniazid and pargyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of MAO inhibitors on uptake and release of norepinephrine in rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Isoniazid on Tolerance and Sensitization to the Rewarding Properties of Morphine: A Conditioned Place Preference Procedure Investigation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 13. Researchers [rodentmda.ch]
- 14. researchgate.net [researchgate.net]
- 15. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Recommended Iproniazid Phosphate Dosage for Neuropharmacobotany Studies in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iproniazid is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) that was historically used as an antidepressant.[1][2] Its mechanism of action involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] By inhibiting MAO, iproniazid increases the synaptic availability of these monoamines, leading to its neuropharmacological effects. Due to its potential for hepatotoxicity, its clinical use has been largely discontinued.[1] However, it remains a valuable tool in preclinical neuropharmacological research to investigate the roles of monoaminergic systems in various physiological and pathological processes.
These application notes provide a detailed guide to the recommended dosage, administration protocols, and experimental design considerations for the use of Iproniazid Phosphate in neuropharmacological studies in rats. The information is intended to assist researchers in designing and conducting well-controlled and reproducible experiments.
Data Presentation
Table 1: Recommended Dosage Range of this compound for Neuropharmacological Studies in Rats
| Dosage Range (mg/kg) | Route of Administration | Frequency | Study Type | Key Considerations |
| 10 - 50 | Intraperitoneal (i.p.) | Single dose or daily | Behavioral studies, Neurochemical analyses | Doses as low as 10 mg/kg have been associated with hepatotoxicity in rats.[1] Careful dose selection and monitoring for adverse effects are crucial. |
Table 2: Reported Effects of Iproniazid in Rats
| Dose (mg/kg) | Route of Administration | Duration | Observed Effect | Reference |
| 32 | Intraperitoneal (i.p.) | Single dose | Prolonged the half-life of N,N-dimethyltryptamine (DMT) in the brain and liver. | [2] |
| 10 | Not specified | Not specified | Hepatic necrosis. | [1] |
Experimental Protocols
This compound Solution Preparation
Objective: To prepare a sterile solution of this compound suitable for intraperitoneal injection in rats.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution (NaCl)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Analytical balance
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in a known volume of sterile 0.9% saline solution to achieve the target concentration. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of this compound in 10 mL of sterile saline.
-
Gently vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at 4°C and protected from light. It is recommended to use the solution within 24 hours of preparation.
Animal Handling and Dosing
Objective: To administer this compound to rats via intraperitoneal injection.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Prepared this compound solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
Protocol:
-
Allow rats to acclimate to the housing conditions for at least one week prior to the experiment.
-
Handle the rats for several days before the experiment to minimize stress during the injection procedure.
-
Weigh each rat accurately on the day of the experiment to calculate the precise dose volume.
-
Gently restrain the rat, exposing the abdominal area.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the calculated volume of the this compound solution slowly.
-
Return the rat to its home cage and monitor for any immediate adverse reactions.
Behavioral Assessment: Forced Swim Test
Objective: To assess the antidepressant-like effects of this compound using the forced swim test.
Materials:
-
Cylindrical water tank (40-50 cm height, 20 cm diameter)
-
Water (23-25°C)
-
Towels
-
Video recording equipment (optional)
Protocol:
-
Pre-test Session (Day 1):
-
Fill the water tank to a depth of 30 cm, ensuring the rat cannot touch the bottom with its tail or feet.
-
Gently place the rat into the water for a 15-minute session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
This session serves as a baseline and induces a state of immobility in the subsequent test.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle to the rats at the desired time point before the test (e.g., 60 minutes prior).
-
Place the rat in the water tank for a 5-minute session.
-
Record the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water).
-
An increase in swimming or climbing behavior and a decrease in immobility time are indicative of an antidepressant-like effect.
-
After the session, remove the rat, dry it, and return it to its home cage.
-
Neurochemical Analysis: Monoamine Level Measurement
Objective: To measure the effect of this compound on brain monoamine levels.
Protocol:
-
Administer this compound or vehicle to the rats.
-
At a predetermined time point after administration, euthanize the rats according to approved institutional protocols.
-
Rapidly dissect the brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum) on a cold surface.
-
Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
Homogenize the brain tissue in an appropriate buffer.
-
Analyze the levels of serotonin, norepinephrine, and dopamine in the tissue homogenates using techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Mandatory Visualizations
References
Application of Iproniazid Phosphate as a Reference Compound in MAOI Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iproniazid, a hydrazine derivative, was one of the first monoamine oxidase inhibitors (MAOIs) to be introduced for the treatment of depression.[1][2] It acts as a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[3][4] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[5] By inhibiting MAO-A and MAO-B, iproniazid increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism of its antidepressant effect.[5] Although its clinical use has been largely discontinued due to concerns about hepatotoxicity, Iproniazid Phosphate remains a valuable tool in research and drug discovery as a reference compound for the screening and characterization of new MAOIs.[1] Its well-documented, non-selective inhibitory activity provides a benchmark for assessing the potency and selectivity of novel inhibitor candidates.
Mechanism of Action
Iproniazid is a pro-drug that is metabolized to its active form, isopropylhydrazine. This active metabolite then forms a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of both MAO-A and MAO-B, leading to irreversible inhibition of the enzymes.[1] This non-selective inhibition of both MAO isoforms results in a broad elevation of monoamine neurotransmitter levels.
Figure 1: Signaling pathway of MAO inhibition by Iproniazid.
Quantitative Data
This compound exhibits inhibitory activity against both MAO-A and MAO-B. The half-maximal inhibitory concentration (IC50) values can vary depending on the experimental conditions, such as the enzyme source and substrate used. The following table summarizes reported IC50 values for iproniazid.
| Enzyme Isoform | IC50 Value (µM) | Reference |
| MAO-A | 37 | [6] |
| MAO-B | 42.5 | [6] |
Note: The IC50 values can be influenced by assay conditions. Researchers should determine the IC50 under their specific experimental setup.
Experimental Protocols
The following is a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of test compounds against MAO-A and MAO-B, using this compound as a reference inhibitor. This protocol is adapted from standard fluorometric methods for MAO activity.[7][8][9]
Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
This compound
-
MAO substrate (e.g., p-tyramine hydrochloride)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection (Excitation ~530-560 nm, Emission ~580-590 nm)
-
Test compounds
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute this stock solution in assay buffer to obtain a range of concentrations for IC50 determination (e.g., 18 µM to 90 µM).[10]
-
Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a detection reagent mixture containing the MAO substrate, HRP, and the fluorescent probe in assay buffer. The final concentrations should be optimized for the specific assay conditions.
-
-
Assay Protocol:
-
Add 20 µL of the serially diluted this compound or test compound solutions to the wells of the 96-well plate. For control wells, add 20 µL of assay buffer (for total activity) or a known selective inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Add 60 µL of the MAO-A or MAO-B enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.
-
Initiate the enzymatic reaction by adding 20 µL of the detection reagent mixture to each well.
-
Immediately begin kinetic measurement of fluorescence intensity in the microplate reader at 37°C for at least 30 minutes, taking readings every 1-2 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and this compound relative to the control (total activity) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Experimental workflow for MAOI screening.
Applications in Drug Discovery
This compound serves as an essential positive control in high-throughput screening (HTS) campaigns aimed at identifying novel MAO inhibitors. Its use allows for the validation of assay performance and the normalization of results. By comparing the inhibitory profiles of new chemical entities to that of Iproniazid, researchers can:
-
Assess Potency: Determine if a novel compound is more or less potent than a known non-selective inhibitor.
-
Evaluate Selectivity: By comparing the IC50 values for MAO-A and MAO-B, the selectivity of a test compound can be established relative to the non-selective profile of Iproniazid.
-
Validate Assay Sensitivity: Ensure that the screening assay is capable of detecting known MAO inhibitors.
The development of selective MAO-A or MAO-B inhibitors is of significant interest for the treatment of various neurological and psychiatric disorders.[11] Selective MAO-A inhibitors are primarily investigated for their antidepressant and anxiolytic potential, while selective MAO-B inhibitors are explored for their therapeutic value in neurodegenerative diseases like Parkinson's disease.[12][13] The use of this compound as a non-selective reference is crucial in these efforts to characterize the selectivity of new drug candidates.
Conclusion
This compound, despite its limited clinical use, remains a cornerstone reference compound in the field of MAO inhibitor research. Its well-characterized, non-selective, and irreversible inhibitory activity against both MAO-A and MAO-B provides a vital benchmark for the discovery and development of new, more selective, and safer MAOIs for the treatment of a range of neuropsychiatric and neurodegenerative disorders. The protocols and data presented here provide a framework for the effective use of this compound in MAOI screening and characterization assays.
References
- 1. Iproniazid - Wikipedia [en.wikipedia.org]
- 2. biopsychiatry.com [biopsychiatry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. apexbt.com [apexbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. evotec.com [evotec.com]
Application Notes and Protocols for Measuring Neurotransmitter Turnover Following Iproniazid Phosphate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iproniazid, a non-selective and irreversible monoamine oxidase (MAO) inhibitor, was one of the first antidepressants developed.[1][2] Its therapeutic effects, and indeed its side effects, are primarily driven by its ability to block the degradation of monoamine neurotransmitters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1][3] This inhibition of MAO-A and MAO-B leads to an accumulation of these neurotransmitters in the presynaptic neuron and an subsequent increase in their availability in the synaptic cleft.
Understanding the impact of Iproniazid Phosphate on neurotransmitter turnover is crucial for elucidating its precise mechanism of action, optimizing dosing strategies, and developing novel therapeutics with improved efficacy and safety profiles. Neurotransmitter turnover refers to the rate at which neurotransmitters are synthesized, released, and metabolized. Measuring this dynamic process provides a more comprehensive picture of synaptic function than static neurotransmitter levels alone.
These application notes provide an overview of key techniques and detailed protocols for measuring the turnover of dopamine, norepinephrine, and serotonin following treatment with this compound.
Mechanism of Action: this compound
This compound irreversibly inhibits both MAO-A and MAO-B enzymes. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine. By inhibiting these enzymes, Iproniazid prevents the breakdown of these neurotransmitters, leading to their increased intracellular concentration and subsequent enhanced release into the synapse. This ultimately results in a potentiation of monoaminergic neurotransmission.
References
- 1. Influence of MAO inhibitors on uptake and release of norepinephrine in rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proceedings: Age dependent recovery of rat brain MAO activity after administration of a single dose of iproniazid and pargyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopsychiatry.com [biopsychiatry.com]
Application Notes and Protocols: The Use of Iproniazid Phosphate in Neurobiological Studies of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iproniazid, a non-selective and irreversible monoamine oxidase inhibitor (MAOI), holds a significant place in the history of psychopharmacology.[1][2] Originally developed as a treatment for tuberculosis, its mood-elevating properties were serendipitously discovered, leading to its repurposing as the first clinically used antidepressant.[1][3] This discovery was pivotal in the formation of the monoamine hypothesis of depression , which posits that a deficiency in synaptic concentrations of monoamine neurotransmitters—namely serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—is a key etiological factor in depression.[4][5][6]
Although iproniazid was largely withdrawn from the market due to concerns about hepatotoxicity, it remains an invaluable tool in preclinical research for studying the neurobiology of depression, validating new antidepressant targets, and serving as a reference compound for MAO inhibition.[1][2][7] These application notes provide detailed protocols for utilizing iproniazid phosphate to investigate the monoamine system in both in vitro and in vivo models.
Mechanism of Action
Iproniazid exerts its effects by irreversibly inhibiting both isoforms of the monoamine oxidase enzyme, MAO-A and MAO-B.[1][8][9] These enzymes are located on the outer mitochondrial membrane and are responsible for the degradation of monoamine neurotransmitters in the presynaptic terminal.[10]
-
MAO-A preferentially metabolizes serotonin and norepinephrine.
-
MAO-B has a higher affinity for phenylethylamine, but also metabolizes dopamine.
By forming a covalent bond with the enzyme, iproniazid permanently deactivates it.[2] This inhibition prevents the breakdown of monoamines, leading to an accumulation of these neurotransmitters in the presynaptic neuron. Consequently, more serotonin, norepinephrine, and dopamine are available for release into the synaptic cleft, enhancing monoaminergic neurotransmission.[8][10] This increased availability is believed to alleviate depressive symptoms.[8]
Data Presentation: Quantitative Analysis
Iproniazid's activity can be quantified through various assays. The following tables summarize representative data obtained from the protocols described below.
Table 1: In Vitro Monoamine Oxidase (MAO) Inhibition
This table presents the half-maximal inhibitory concentration (IC50) values for iproniazid against human recombinant MAO-A and MAO-B enzymes. Lower values indicate greater potency.
| Enzyme Isoform | Substrate | IC50 Value (µM) | Reference Compound |
| MAO-A | Kynuramine | 6.56 - 37.0 | Clorgyline |
| MAO-B | p-Tyramine | 7.54 - 42.5 | Selegiline |
| Data compiled from multiple sources indicating a range of reported values.[1][2][4] |
Table 2: In Vivo Antidepressant-Like Efficacy (Forced Swim Test)
This table shows the effect of iproniazid on the duration of immobility in the rat forced swim test (FST), a common behavioral assay for screening antidepressants. A significant reduction in immobility time is indicative of an antidepressant-like effect.
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Change vs. Vehicle |
| Vehicle (Saline) | n/a | 185 ± 15 | n/a |
| Iproniazid | 10 | 110 ± 12 | -40.5% |
| Iproniazid | 30 | 75 ± 10** | -59.5% |
| Hypothetical data for illustrative purposes, based on typical FST results. *p<0.05, *p<0.01 vs. Vehicle. |
Table 3: Ex Vivo Brain Monoamine Levels
This table illustrates the impact of iproniazid administration on the concentration of key monoamine neurotransmitters in the rat brain, as measured by HPLC-ECD.
| Brain Region | Neurotransmitter | Vehicle (ng/g tissue) | Iproniazid (30 mg/kg) (ng/g tissue) | % Change vs. Vehicle |
| Striatum | Dopamine (DA) | 3500 ± 310 | 5250 ± 450 | +50% |
| Hippocampus | Serotonin (5-HT) | 450 ± 40 | 720 ± 65 | +60% |
| Frontal Cortex | Norepinephrine (NE) | 300 ± 25 | 510 ± 40 | +70% |
| Hypothetical data for illustrative purposes, based on expected outcomes.[7][11] *p<0.05, *p<0.01 vs. Vehicle. |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound.
Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol determines the IC50 of iproniazid for both MAO isoforms using a fluorometric assay that measures hydrogen peroxide (H2O2) production.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
This compound
-
MAO substrate (e.g., p-Tyramine)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or similar H2O2-detecting probe)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 530/585 nm)
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
Procedure:
-
Prepare Iproniazid Dilutions: Create a serial dilution of this compound in assay buffer, typically ranging from 0.1 µM to 100 µM.
-
Enzyme Pre-incubation: Add 20 µL of each iproniazid dilution (or positive control/vehicle) to the wells of a 96-well plate. Add 20 µL of MAO-A or MAO-B enzyme solution to the appropriate wells.
-
Incubate: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare Reaction Mix: Prepare a reaction mixture containing the MAO substrate, HRP, and Amplex Red in assay buffer.
-
Initiate Reaction: Add 60 µL of the reaction mix to each well to start the enzymatic reaction.
-
Measure Fluorescence: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes, with readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve) for each concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the iproniazid concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
Protocol 2: In Vivo Forced Swim Test (FST) in Rats
This protocol assesses the antidepressant-like properties of iproniazid by measuring its effect on the immobility of rats in a stressful swimming task.[5][6][8]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Cylindrical swim tank (40-60 cm height, 20 cm diameter)
-
Water (23-25°C), filled to a depth of 30 cm
-
Video recording equipment and analysis software
-
Towels and a warming area
Procedure:
-
Acclimation: House rats in standard conditions for at least one week before the experiment. Handle them daily for 3-4 days to reduce stress.
-
Drug Administration: Administer iproniazid (e.g., 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection. Testing is typically conducted 1-2 hours post-injection for acute studies.
-
Pre-Swim Session (Day 1):
-
Gently place each rat into the swim tank for a 15-minute session. This induces a baseline level of behavioral despair.
-
After 15 minutes, remove the rat, dry it thoroughly with a towel, and return it to a warmed home cage.
-
-
Test Session (Day 2, 24 hours later):
-
Administer the same treatment (iproniazid or vehicle) as on Day 1.
-
Place the rat back into the swim tank for a 5-minute (300 seconds) test session.
-
Record the entire session with a video camera for later analysis.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment groups, scores the video recordings.
-
Measure the total time (in seconds) the rat spends in immobility , defined as the cessation of struggling and making only the minimal movements necessary to keep its head above water.
-
Other behaviors like swimming and climbing can also be scored.
-
-
Data Analysis:
-
Calculate the mean immobility time for each treatment group.
-
Compare the iproniazid-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test).
-
Protocol 3: Ex Vivo Quantification of Brain Monoamines via HPLC-ECD
This protocol describes the measurement of serotonin, norepinephrine, and dopamine levels in brain tissue from iproniazid-treated animals.[12][13][14]
Materials:
-
Brain tissue from treated animals (from Protocol 2 or a separate study)
-
Homogenization Buffer (e.g., 0.1 M perchloric acid)
-
Tissue homogenizer (sonicator or mechanical)
-
Refrigerated centrifuge
-
HPLC system with a C18 reverse-phase column
-
Electrochemical detector (ECD)
-
Mobile phase (e.g., sodium phosphate buffer with methanol and an ion-pairing agent)
-
Standards for 5-HT, NE, DA, and their metabolites
Procedure:
-
Tissue Collection: Following the behavioral test (or at a designated time point post-injection), euthanize the animals and rapidly dissect the brain regions of interest (e.g., striatum, hippocampus, frontal cortex) on ice.
-
Sample Preparation:
-
Weigh the tissue samples.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant, which contains the monoamines. Filter it through a 0.22 µm syringe filter.
-
-
HPLC-ECD Analysis:
-
Inject a fixed volume (e.g., 20 µL) of the supernatant onto the HPLC column.
-
The monoamines are separated based on their physicochemical properties as they travel through the column with the mobile phase.
-
As the analytes elute from the column, they are detected by the ECD, which measures the current produced by their oxidation.
-
-
Quantification:
-
Create a standard curve by running known concentrations of 5-HT, NE, and DA standards through the HPLC-ECD system.
-
Identify and quantify the neurotransmitter peaks in the samples by comparing their retention times and peak areas to the standard curve.
-
Normalize the results to the weight of the tissue sample (e.g., ng of neurotransmitter per gram of tissue).
-
-
Data Analysis:
-
Compare the mean neurotransmitter levels between the iproniazid and vehicle groups using statistical tests like a t-test or ANOVA.
-
Safety and Handling Considerations
-
Hepatotoxicity: Iproniazid and its metabolites, particularly isopropylhydrazine, are known hepatotoxins.[1][7][15] Researchers should handle the compound with appropriate personal protective equipment (PPE). When used in animal studies, monitoring for signs of liver damage may be warranted in chronic paradigms.
-
Hypertensive Crisis (Tyramine Effect): As a non-selective MAOI, iproniazid can induce a hypertensive crisis if co-administered with sympathomimetic drugs or if animals consume tyramine-rich foods.[7] While standard lab chow is tyramine-free, this is a critical consideration for translational studies.
-
Drug Interactions: Iproniazid potentiates the effects of many drugs, including other antidepressants (risk of serotonin syndrome) and CNS depressants.[9][11] Careful review of co-administered compounds is essential.
References
- 1. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase A Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. Noradrenergic Dysfunction in Depression and Suicide - The Neurobiological Basis of Suicide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Effect of iproniazid on brain levels of norepinephrine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. Monoamine oxidase in control of brain serotonin and norepinephrine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Preparation and storage of Iproniazid Phosphate solutions for laboratory experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iproniazid phosphate is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] By inhibiting MAO-A and MAO-B, this compound leads to an increase in the synaptic levels of these neurotransmitters, making it a valuable tool for research in neuropharmacology, psychiatry, and drug development.[2][3][4] These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in laboratory settings.
Physicochemical Properties and Solubility
Proper preparation of this compound solutions begins with an understanding of its physical and chemical properties. This data is essential for accurate concentration calculations and for selecting the appropriate solvent for your experiments.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆N₃O₅P | [5] |
| Molecular Weight | 277.21 g/mol | [5][6] |
| Solubility in DMSO | 55 mg/mL (198.41 mM) | [6] |
| Solubility in Water | ≥ 50 mg/mL (180.37 mM) |
Preparation of Stock Solutions
For consistency and accuracy in experiments, it is recommended to prepare a concentrated stock solution of this compound, which can then be diluted to the desired working concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filters (0.22 µm) and syringes
Protocol for 100 mM DMSO Stock Solution:
-
Weighing: Accurately weigh out 27.72 mg of this compound powder using an analytical balance.
-
Dissolving: Add the weighed powder to a sterile conical tube. Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol for 50 mM Aqueous Stock Solution:
-
Weighing: Accurately weigh out 13.86 mg of this compound powder.
-
Dissolving: Add the powder to a sterile conical tube. Add 1 mL of sterile water or PBS.
-
Mixing: Vortex thoroughly until the powder is fully dissolved.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquoting and Storage: Dispense into single-use aliquots and store at -20°C or -80°C as described for the DMSO stock.
Experimental Protocols
In Vitro Experiments: Preparation of Working Solutions
The final concentration of this compound in cell culture experiments will depend on the cell type and the specific assay. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup. For cell-based assays, it is advisable to prepare a stock solution at a concentration that is at least 1000 times higher than the final working concentration to minimize the solvent concentration in the culture medium.[6]
Example: Preparation of a 100 µM working solution for neuroblastoma cells:
-
Thaw Stock Solution: Thaw a frozen aliquot of the 100 mM this compound in DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution by adding 10 µL of the 100 mM stock to 90 µL of sterile cell culture medium. This will result in a 10 mM intermediate stock.
-
Final Dilution: Add 1 µL of the 10 mM intermediate stock solution to 999 µL of cell culture medium to achieve a final concentration of 10 µM. Alternatively, for a 100 µM final concentration, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium. Gently mix the solution before adding it to the cells. Note that a concentration of 10 mM has been used in studies with SH-SY5Y cells.[1]
Typical Working Concentrations for In Vitro Assays:
| Assay Type | Cell Line | Concentration Range | Reference |
| MAO Inhibition | Guinea Pig Tracheal Smooth Muscle Cells | 100 µM | [1][7] |
| Apoptosis Induction | SH-SY5Y (Neuroblastoma) | 10 mM | [1][7] |
| MAO Inhibition Assay | (Spectrophotometric) | 18 µM - 90 µM | [3] |
| General Cytotoxicity | Neuroblastoma Cell Lines | 0.1 µM - 50 µM | [8] |
In Vivo Experiments: Solution Preparation for Administration
For animal studies, the route of administration and the vehicle are critical for drug delivery and to minimize any potential adverse effects of the solvent. Intraperitoneal (IP) injection is a common route for administering this compound in rodents.
Example: Preparation of a 1 mg/mL solution for a 10 mg/kg dose in mice:
This protocol is based on a common dosing volume of 10 mL/kg for IP injections in mice.[9]
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Protocol:
-
Calculation: For a 10 mg/kg dose and a 10 mL/kg injection volume, the required concentration is 1 mg/mL.
-
Weighing: Weigh out 10 mg of this compound.
-
Dissolving: Add the powder to a sterile conical tube and add 10 mL of sterile saline.
-
Mixing: Vortex thoroughly until the powder is completely dissolved.
-
Administration: The solution is now ready for intraperitoneal injection into mice at a volume of 10 mL/kg body weight. For a 25g mouse, this would be a 0.25 mL injection. It is recommended to warm the solution to room temperature before injection.[9] The injection site should be the lower right quadrant of the abdomen to avoid internal organs.[9]
Stability and Storage of Solutions
Proper storage is crucial to maintain the potency of this compound solutions.
| Solution Type | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | |
| Aqueous Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | |
| Diluted Working Solutions | 4°C | Prepare fresh daily | Stability in physiological buffers at working concentrations is limited. |
Note on Stability: Iproniazid and its derivatives can be susceptible to degradation through hydrolysis and oxidation.[10][11][12] Therefore, it is strongly recommended to prepare fresh working solutions daily from frozen stock aliquots. Forced degradation studies, while not detailed here, are recommended for long-term stability assessments under specific experimental conditions.[13][14]
Visualized Protocols and Pathways
Experimental Workflow for Stock Solution Preparation
Caption: A streamlined workflow for the preparation and storage of this compound stock solutions.
Signaling Pathway of this compound Action
Caption: this compound irreversibly inhibits MAO, increasing neurotransmitter levels in the synapse.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. brieflands.com [brieflands.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. graphviz.org [graphviz.org]
- 6. This compound | Monoamine Oxidase | MAO | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Remarkable and Selective In Vitro Cytotoxicity of Synthesized Bola-Amphiphilic Nanovesicles on Etoposide-Sensitive and -Resistant Neuroblastoma Cells [mdpi.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Iproniazid - Wikipedia [en.wikipedia.org]
- 11. Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
Iproniazid Phosphate as a tool for investigating monoaminergic pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Iproniazid, a non-selective and irreversible monoamine oxidase (MAO) inhibitor, holds a significant place in the history of neuropharmacology.[1][2] Initially developed as a treatment for tuberculosis, its mood-elevating effects led to its repurposing as one of the first antidepressants.[3] By inhibiting both MAO-A and MAO-B isoforms, iproniazid prevents the breakdown of key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—leading to their accumulation in the synaptic cleft.[1] This mechanism of action makes iproniazid a powerful tool for investigating the roles of these monoaminergic systems in various physiological and pathological processes.
These application notes provide detailed methodologies for utilizing iproniazid phosphate in preclinical research to probe the function of monoaminergic pathways. The protocols outlined below are intended for use in appropriate animal models and in vitro systems by trained researchers.
Mechanism of Action
This compound exerts its effects by irreversibly inhibiting monoamine oxidase, a mitochondrial-bound enzyme responsible for the oxidative deamination of monoamine neurotransmitters.[1][4] This inhibition leads to an increase in the synaptic availability of serotonin, norepinephrine, and dopamine, thereby potentiating their downstream signaling effects.[1]
Figure 1: Mechanism of action of this compound.
Data Presentation
Table 1: Expected Dose-Dependent Effects of Iproniazid on Monoamine Levels in Key Brain Regions
| Brain Region | Neurotransmitter | Low Dose (e.g., 25 mg/kg) | High Dose (e.g., 100 mg/kg) |
| Striatum | Dopamine (DA) | ↑ | ↑↑ |
| Serotonin (5-HT) | ↑ | ↑↑ | |
| Hippocampus | Serotonin (5-HT) | ↑ | ↑↑ |
| Norepinephrine (NE) | ↑ | ↑↑ | |
| Prefrontal Cortex | Norepinephrine (NE) | ↑ | ↑↑ |
| Dopamine (DA) | ↑ | ↑↑ |
Note: ↑ indicates an increase, and ↑↑ indicates a more substantial increase. The actual magnitude of change will vary depending on the specific experimental conditions.
Table 2: Expected Behavioral Outcomes Following Iproniazid Administration
| Behavioral Test | Animal Model | Iproniazid Dose | Expected Outcome |
| Forced Swim Test | Rat/Mouse | 25-100 mg/kg | Decreased immobility time, Increased swimming/climbing time |
| Open Field Test | Rat/Mouse | 25-100 mg/kg | Increased locomotor activity (distance traveled, rearing) |
Experimental Protocols
Preparation of this compound Solution for In Vivo Administration
Objective: To prepare a sterile solution of this compound for intraperitoneal (IP) injection in rodents.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile vials
-
Syringes and needles (appropriate gauge for IP injection, e.g., 25-27G for mice, 23-25G for rats)
-
Vortex mixer
-
Sterile filter (0.22 µm)
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Vortex the vial until the this compound is completely dissolved. Gentle warming may be required to aid dissolution.
-
Filter the solution through a 0.22 µm sterile filter into a new sterile vial.
-
Store the solution at 4°C for short-term use (up to one week). For longer storage, consult the manufacturer's recommendations.
-
Before injection, allow the solution to come to room temperature.
Figure 2: Workflow for preparing this compound solution.
In Vivo Microdialysis for Measuring Extracellular Monoamine Levels
Objective: To measure the effect of this compound on extracellular levels of dopamine, serotonin, and norepinephrine in a specific brain region of a freely moving rodent.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cutoff)
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
This compound solution (prepared as in Protocol 1)
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthesia and surgical supplies
Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., striatum, hippocampus, prefrontal cortex).
-
Slowly lower the microdialysis probe into the brain to the desired depth.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24 hours before the experiment.
-
-
Microdialysis Experiment:
-
Connect the microdialysis probe to the perfusion pump and fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 60-90 minutes to ensure stable neurotransmitter levels.
-
Administer this compound (e.g., 25-100 mg/kg, IP) or vehicle.
-
Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-injection.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentrations of dopamine, serotonin, norepinephrine, and their metabolites.
-
Express the data as a percentage of the baseline levels for each animal.
-
Forced Swim Test (FST)
Objective: To assess the antidepressant-like effects of this compound in rodents.
Materials:
-
Cylindrical water tank (e.g., 40 cm height, 20 cm diameter for rats; 25 cm height, 10 cm diameter for mice)
-
Water at 23-25°C
-
Video recording equipment (optional, for later scoring)
-
This compound solution
-
Towels for drying the animals
Protocol:
-
Pre-test Session (for rats):
-
On day 1, place each rat individually in the water tank for a 15-minute swim session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session habituates the animal to the procedure.
-
-
Test Session (rats and mice):
-
On day 2 (24 hours after the pre-test for rats), administer this compound (e.g., 25-100 mg/kg, IP) or vehicle. The timing of administration before the test should be consistent (e.g., 60 minutes).
-
Place the animal in the water tank for a 5-minute (rats) or 6-minute (mice) test session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of all movements except those necessary to keep the head above water.
-
Remove the animal, dry it, and return it to its home cage.
-
Open Field Test (OFT)
Objective: To evaluate the effects of this compound on locomotor activity and exploratory behavior.
Materials:
-
Open field arena (e.g., a square or circular arena with high walls)
-
Video tracking system
-
This compound solution
Protocol:
-
Administer this compound (e.g., 25-100 mg/kg, IP) or vehicle to the animals. The timing of administration before the test should be consistent (e.g., 30-60 minutes).
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).
-
Use a video tracking system to record and analyze various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Number of rearings (vertical activity)
-
-
Clean the arena thoroughly between each animal to remove any olfactory cues.
Signaling Pathways
The increase in synaptic monoamines following iproniazid administration activates various downstream signaling pathways. A key pathway implicated in the therapeutic effects of antidepressants is the cyclic AMP (cAMP) signaling cascade.
Figure 3: Monoamine-activated cAMP signaling pathway.
Activation of G-protein coupled receptors by monoamines stimulates adenylyl cyclase, which in turn increases the production of cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[6] Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in neuroplasticity and neuronal survival, such as Brain-Derived Neurotrophic Factor (BDNF).
Conclusion
This compound remains a valuable pharmacological tool for elucidating the complex roles of monoaminergic systems in the brain. The protocols and information provided herein offer a framework for researchers to design and execute experiments aimed at understanding the neurochemical and behavioral consequences of MAO inhibition. Due to its potent and irreversible nature, careful consideration of dosage and potential side effects is crucial in all experimental designs.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. britannica.com [britannica.com]
- 3. Antidepressants: From MAOIs to SSRIs and more - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of iproniazid on monoamines and monamine oxidase in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP Response Element-Binding Protein Is Essential for the Upregulation of Brain-Derived Neurotrophic Factor Transcription, But Not the Behavioral or Endocrine Responses to Antidepressant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Iproniazid Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iproniazid, a monoamine oxidase inhibitor (MAOI), was one of the first antidepressants but was withdrawn from widespread clinical use due to significant hepatotoxicity.[1] Its potential for severe liver injury underscores the importance of understanding its cytotoxic mechanisms for toxicological screening and the development of safer therapeutics.[1] The primary mechanism of iproniazid-induced hepatotoxicity is believed to be mediated by its metabolite, isopropylhydrazine, which can covalently bind to liver macromolecules, leading to cellular damage and necrosis.[2][3] This application note provides detailed protocols for cell-based assays to quantitatively and qualitatively assess the cytotoxicity of Iproniazid Phosphate. The methodologies described herein are essential for researchers investigating drug-induced liver injury (DILI) and for professionals in drug development seeking to evaluate the toxicological profile of new chemical entities.
The protocols focus on three key assays: the MTT assay to assess metabolic activity as an indicator of cell viability, the LDH assay to measure membrane integrity, and the Caspase-3/7 assay to quantify apoptosis or programmed cell death. While direct quantitative cytotoxicity data for this compound is limited in publicly available literature, data for the structurally related compound Isoniazid (INH) in the human hepatoma cell line HepG2 is presented as a surrogate to provide context for expected cytotoxic concentrations. The underlying cytotoxic mechanisms of this compound are presumed to be similar to those of Isoniazid, involving mitochondrial dysfunction and the induction of apoptosis.[4][5][6]
Data Presentation
Due to the limited availability of direct in vitro cytotoxicity data for this compound, the following table summarizes the cytotoxic effects of the structurally and mechanistically similar compound, Isoniazid (INH), on the human liver cancer cell line, HepG2. This data is provided to give researchers an approximate concentration range for designing their own experiments with this compound.
Table 1: Cytotoxicity of Isoniazid (INH) on HepG2 Cells
| Assay | Cell Line | Compound | Concentration | Incubation Time | Result | Reference |
| MTT Assay | HepG2 | Isoniazid | 0-40 mM | 24 hours | Concentration-dependent decrease in cell viability | [7] |
| MTT Assay | HepG2 | Isoniazid | 70 mM | 24 hours | IC50 (approximate) | [8] |
| MTT Assay | HepG2 | Isoniazid | > 60 mM | 24 hours | Significant reduction in cell viability | [4] |
| Apoptosis Assay | HepG2 | Isoniazid | 6.5, 13, 26, 52 mM | Not Specified | Increased apoptosis | [6] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. Researchers should perform their own dose-response studies to determine the precise IC50 of this compound in their chosen cell line.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well clear flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-treated (medium with the same solvent concentration used for the drug) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell membrane lysis.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction (if applicable): Some kits require the addition of a stop solution. Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity as follows: % Cytotoxicity = [(Absorbance of treated - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Caspase-3/7 Glo® Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway. The assay provides a proluminescent substrate that is cleaved by active caspases-3/7, generating a luminescent signal that is proportional to the amount of caspase activity.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit (commercially available)
-
96-well opaque-walled plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells into a 96-well opaque-walled plate and treat with this compound as described in steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the caspase-3/7 activity. Compare the signal from treated cells to that of control cells to determine the fold-increase in apoptosis.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. Iproniazid - Wikipedia [en.wikipedia.org]
- 2. Hepatotoxicity and metabolism of iproniazid and isopropylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of protective autophagy against apoptosis in HepG2 cells by isoniazid independent of the p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Impairment of Mitochondrial Biogenesis and Dynamics Involved in Isoniazid-Induced Apoptosis of HepG2 Cells Was Alleviated by p38 MAPK Pathway [frontiersin.org]
- 6. Isoniazid-induced apoptosis in HepG2 cells: generation of oxidative stress and Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rifampicin and isoniazid increase acetaminophen and isoniazid cytotoxicity in human HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adverse effects of anti-tuberculosis drugs on HepG2 cell bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Iproniazid Phosphate-Induced Liver Toxicity in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating Iproniazid Phosphate-induced liver toxicity in animal research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced liver toxicity?
A1: this compound is metabolized by cytochrome P-450 enzymes in the liver to reactive intermediates, including isopropylhydrazine.[1][2][3] This metabolite is further oxidized by cytochrome P-450 to form an isopropyl radical.[3] This reactive radical can covalently bind to hepatic macromolecules, leading to cellular damage, oxidative stress, and ultimately, liver necrosis.[2][3][4]
Q2: What are the typical biochemical markers used to assess Iproniazid-induced hepatotoxicity?
A2: Common biochemical markers include serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin. A significant elevation in these markers is indicative of liver damage. Additionally, measuring markers of oxidative stress such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) can provide further insight into the toxicity mechanism.
Q3: What histopathological changes are commonly observed in the liver following Iproniazid administration?
A3: Histopathological examination of liver tissue from animals treated with Iproniazid typically reveals hepatocellular necrosis, inflammatory cell infiltration, sinusoidal congestion, and steatosis (fatty changes).[5] In severe cases, bridging necrosis and disruption of the normal liver architecture can be observed.
Q4: What is the role of the Nrf2 pathway in mitigating Iproniazid-induced liver toxicity?
A4: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress.[6][7] Reactive metabolites generated from Iproniazid metabolism can activate the Nrf2 pathway.[8] Activated Nrf2 translocates to the nucleus and promotes the expression of antioxidant and detoxification genes, which help to neutralize reactive oxygen species (ROS) and protect hepatocytes from damage.[8][9] Upregulation of the Nrf2 pathway can alleviate drug-induced liver injury.[6][7]
Troubleshooting Guides
Issue 1: High variability in liver enzyme levels between animals in the same treatment group.
-
Possible Cause: Inconsistent dosing, genetic variability in metabolic enzyme expression (e.g., cytochrome P450), or underlying health differences in the animals.
-
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure accurate and consistent administration of this compound for all animals. Oral gavage is a common method that allows for precise dosing.
-
Use Genetically Homogeneous Animal Strains: Employing inbred strains of rodents can help minimize genetic variability in drug metabolism.
-
Acclimatize Animals: Allow for a sufficient acclimatization period for the animals in the experimental environment before starting the treatment to reduce stress-related physiological variations.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variations on the overall results.
-
Issue 2: Failure to observe significant hepatotoxicity at the expected dose of Iproniazid.
-
Possible Cause: The dose of Iproniazid may be too low for the specific animal strain or age, or the duration of treatment may be insufficient.[3]
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of Iproniazid doses to determine the optimal dose for inducing consistent liver injury in your specific animal model. Doses as low as 10 mg/kg have been shown to cause hepatic necrosis in rats.[3]
-
Increase Treatment Duration: Extend the duration of Iproniazid administration. Chronic exposure may be necessary to induce significant liver damage.
-
Consider Enzyme Induction: Pre-treatment with a cytochrome P450 inducer, such as phenobarbital, can potentiate the hepatotoxicity of Iproniazid.[2][3]
-
Issue 3: Unexpected mortality in the Iproniazid treatment group.
-
Possible Cause: The dose of Iproniazid may be too high, leading to acute and severe liver failure.
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the dose of Iproniazid in subsequent experiments.
-
Monitor Animals Closely: Increase the frequency of monitoring for clinical signs of distress (e.g., lethargy, jaundice, weight loss) and consider humane endpoints.
-
Staggered Dosing: Instead of a single high dose, consider administering the total dose over a longer period.
-
Experimental Protocols
This compound-Induced Hepatotoxicity Model in Rats
Objective: To induce reproducible liver toxicity in rats using this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., sterile saline or distilled water)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes (with and without anticoagulant)
-
Formalin (10% neutral buffered)
-
Equipment for serum biochemistry analysis
-
Microscope and histology supplies
Methodology:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Iproniazid Preparation: Dissolve this compound in the chosen vehicle to the desired concentration.
-
Dosing: Administer this compound orally via gavage at a dose known to induce hepatotoxicity (e.g., 50-100 mg/kg body weight) once daily for a specified period (e.g., 7-14 days). A control group should receive the vehicle only.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity. Record body weight regularly.
-
Sample Collection: At the end of the treatment period, anesthetize the animals. Collect blood via cardiac puncture for serum biochemistry analysis.
-
Tissue Collection: Euthanize the animals and immediately perfuse the liver with cold saline. Excise the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological analysis. Snap-freeze the remaining liver tissue in liquid nitrogen for biochemical and molecular analyses.
-
Biochemical Analysis: Centrifuge the blood to separate the serum. Measure serum levels of ALT, AST, ALP, and total bilirubin.
-
Histopathological Analysis: Process the formalin-fixed liver tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E). Examine the slides under a microscope for signs of liver damage.
Quantitative Data Summary
| Parameter | Iproniazid Dose | Animal Model | Duration | Key Findings | Reference |
| Hepatic Necrosis | 10 mg/kg | Rat | - | Potent hepatotoxin, induced hepatic necrosis. | [3] |
| Hepatotoxicity | 100 mg/kg | Male Wistar rats | 21 days | Evidence of liver injury. | [10] |
| Liver Damage | 50 mg/kg Isoniazid + 100 mg/kg Rifampicin | Mice | - | Induced liver damage. | [10] |
Signaling Pathways and Experimental Workflows
Iproniazid Metabolism and Hepatotoxicity Pathway
Caption: Metabolic activation of Iproniazid leading to liver injury.
Nrf2-Mediated Antioxidant Response Pathway
Caption: The Nrf2 pathway's role in mitigating oxidative stress.
Experimental Workflow for Evaluating Mitigating Agents
Caption: Workflow for assessing hepatoprotective agents.
References
- 1. Cytochrome P-450- and peroxidase-dependent activation of procarbazine and iproniazid in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity and metabolism of iproniazid and isopropylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iproniazid - Wikipedia [en.wikipedia.org]
- 4. Isoniazid and iproniazid: activation of metabolites to toxic intermediates in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]
- 7. The Nrf2 Pathway in Liver Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Nrf2 Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iproniazid Phosphate Solubility in Aqueous Buffers
Welcome to the technical support center for addressing solubility challenges with Iproniazid Phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for dissolving this compound in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is generally considered soluble in water. Commercially available data indicates a solubility of ≥ 50 mg/mL in water.[1][2] It is also soluble in DMSO (55-100 mg/mL) and slightly soluble in ethanol (5 mg/mL).[1][2][3]
Q2: How does pH affect the solubility of this compound?
The solubility of ionizable compounds like this compound is highly dependent on pH. Iproniazid has a predicted basic pKa value of approximately 3.82 and a potential acidic pKa around 11.28-13.66. This suggests that this compound will be more soluble in acidic to neutral solutions where the molecule can exist in its protonated, more polar form. As the pH becomes more alkaline, the molecule will be deprotonated, potentially leading to decreased aqueous solubility.
Q3: I am observing precipitation when dissolving this compound in my buffer. What could be the cause?
Several factors could contribute to precipitation:
-
pH of the buffer: If the pH of your buffer is in the alkaline range, the solubility of this compound may be significantly reduced.
-
Buffer composition: Certain buffer salts can interact with the phosphate salt of iproniazid, leading to the formation of less soluble complexes.
-
Concentration: The desired concentration might exceed the solubility limit of this compound in the specific buffer and conditions you are using.
-
Temperature: Solubility can be temperature-dependent. Dissolving the compound at a higher temperature and then cooling it to the experimental temperature might lead to precipitation if the solution becomes supersaturated.
Q4: How can I enhance the solubility of this compound in my aqueous buffer?
If you are facing solubility challenges, consider the following strategies:
-
Adjusting the pH: Lowering the pH of the buffer (if experimentally permissible) can increase the solubility of this compound.
-
Gentle Heating: Gently warming the solution to approximately 37°C can aid in dissolution.[1][2]
-
Sonication: Using an ultrasonic bath can help to break down particles and facilitate dissolution.[1][2]
-
Co-solvents: For in vivo studies, co-solvents such as PEG300 and Tween 80 can be used to create formulations with higher concentrations of Iproniazid.
Q5: What is the stability of this compound in aqueous solutions?
Iproniazid is a hydrazine derivative, and its stability in aqueous solutions can be influenced by pH, temperature, and light.[4] As a general guideline for stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles which can degrade the compound, it is best to prepare aliquots.[1][2] For working solutions in aqueous buffers, it is advisable to prepare them fresh for each experiment to minimize potential degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve completely. | - Insufficient mixing- Concentration exceeds solubility limit- Low temperature | - Vortex or sonicate the solution.- Gently warm the solution (e.g., to 37°C).- Prepare a more dilute solution.- If possible for your experiment, adjust the buffer pH to be more acidic. |
| The solution is initially clear but forms a precipitate over time. | - Solution is supersaturated- Compound is degrading to a less soluble product- Change in temperature | - Prepare a fresh solution before each experiment.- Store stock solutions at -20°C or -80°C in aliquots.- Ensure the experimental temperature is consistent with the temperature at which the compound was dissolved. |
| The pH of my buffer changes after adding this compound. | - The compound itself has buffering capacity. | - Use a buffer with a higher buffering capacity.- Re-measure and adjust the pH of the final solution after the compound has been fully dissolved. |
| I am unsure which buffer to use for my experiment. | - Compatibility of the buffer with the experimental assay and the compound. | - Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point for many biological experiments.- Consider the pKa of Iproniazid and choose a buffer with a pH that ensures solubility and is compatible with your experimental system.- Avoid buffers that may react with the hydrazine or phosphate groups if your assay is sensitive to such interactions. |
Quantitative Data Summary
| Solvent | Solubility | Molar Concentration (approx.) | Reference |
| Water | ≥ 50 mg/mL | ≥ 180.37 mM | [1][2] |
| DMSO | 55 - 100 mg/mL | 198.4 - 360.74 mM | [1][2][3] |
| Ethanol | 5 mg/mL | 18.03 mM | [3] |
Molecular Weight of this compound: 277.21 g/mol
Experimental Protocols
Protocol 1: Determination of this compound Solubility in an Aqueous Buffer (Shake-Flask Method)
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Microcentrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the selected aqueous buffer (e.g., 5 mL). The excess solid should be clearly visible.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the same buffer to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility of this compound in the buffer based on the dilution factor.
Protocol 2: Preparation of a Stock Solution and Working Solutions
Materials:
-
This compound powder
-
Sterile, high-purity water or DMSO
-
Sterile aqueous buffer for the experiment
-
Sterile microcentrifuge tubes or vials
Procedure for Stock Solution (e.g., 100 mM in DMSO):
-
Weigh out the required amount of this compound (e.g., 27.72 mg for 1 mL of 100 mM solution).
-
Add the powder to a sterile vial.
-
Add the appropriate volume of DMSO (e.g., 1 mL).
-
Vortex and/or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Procedure for Working Solution (e.g., 100 µM in PBS):
-
Thaw an aliquot of the stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer. For example, to make 1 mL of 100 µM solution from a 100 mM stock, you would need 1 µL of the stock solution.
-
Add the calculated volume of the stock solution to the appropriate volume of the pre-warmed experimental buffer (e.g., 999 µL of PBS).
-
Vortex gently to mix.
-
Use the freshly prepared working solution for your experiment.
Visualizations
Caption: A workflow for preparing and troubleshooting this compound solutions.
Caption: The mechanism of action of Iproniazid as a monoamine oxidase inhibitor.
References
- 1. Stability Study of Isoniazid and Rifampicin Oral Solutions Using Hydroxypropyl-Β-Cyclodextrin to Treat Tuberculosis in Paediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Iproniazid: Uses, Mechanism & Importance in Biology [vedantu.com]
- 4. Iproniazid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Iproniazid Phosphate Enzyme Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Iproniazid Phosphate in enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is pre-incubation necessary?
A1: this compound is a non-selective, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] Its inhibitory action involves the formation of a stable, covalent bond with the enzyme's active site, leading to time-dependent inactivation.[3][4] Pre-incubation of the enzyme with this compound in the absence of the substrate is crucial to allow for this irreversible binding to occur.[3][5] Without adequate pre-incubation, the calculated inhibitory potency (e.g., IC50 value) will be inaccurate and time-dependent.[3]
Q2: How do I choose the appropriate substrate for my MAO inhibition assay?
A2: The choice of substrate depends on the specific MAO isoform you are studying and your detection method.
-
Kynuramine: A non-selective substrate that can be used for both MAO-A and MAO-B.[6][7][8][9] Its product, 4-hydroxyquinoline, can be detected spectrophotometrically or by fluorescence.[10][11]
-
Benzylamine: More specific for MAO-B and its product, benzaldehyde, can be monitored spectrophotometrically.[10][11]
-
p-Tyramine: A substrate for both MAO-A and MAO-B, often used in fluorescence-based assays where hydrogen peroxide production is measured.
-
Serotonin: A selective substrate for MAO-A.[12]
Q3: My IC50 value for this compound seems to change with different pre-incubation times. What does this indicate?
A3: A shift in the IC50 value with varying pre-incubation times is characteristic of time-dependent inhibition, which is expected for an irreversible inhibitor like this compound.[3][13][14] This indicates that the extent of enzyme inactivation is dependent on the duration of exposure to the inhibitor. To obtain a reliable measure of potency for an irreversible inhibitor, it is essential to determine the inactivation rate constant (k_inact) and the inhibition constant (K_I) through time-dependent inhibition studies.[3][15] For routine IC50 determination, a fixed, sufficiently long pre-incubation time should be used to ensure maximal inhibition is reached. A 30-minute pre-incubation is often a good starting point.[13][14]
Q4: I am observing high background noise in my fluorescence-based assay. What are the potential causes and solutions?
A4: High background noise in fluorescence-based MAO assays can arise from several factors:
-
Autofluorescence of test compounds: this compound or other compounds in your sample may fluoresce at the excitation/emission wavelengths of your reporter probe. Run a control with the compound and all assay components except the enzyme to check for this.
-
Contaminated reagents: Ensure all buffers and reagents are freshly prepared and free from microbial contamination.
-
Substrate instability: Some substrates may degrade over time, leading to a non-enzymatic increase in the fluorescent signal. Prepare substrate solutions fresh for each experiment.
-
Incorrect plate type: For fluorescence assays, use black, opaque-walled plates to minimize light scatter and well-to-well crosstalk.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting, especially of small volumes.- Incomplete mixing of reagents.- Edge effects in the microplate due to evaporation. | - Use calibrated pipettes and consider preparing master mixes.- Ensure thorough mixing of all solutions before and after adding to wells.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| Low or no enzyme activity | - Improper storage or handling of the enzyme, leading to denaturation.- Incorrect buffer pH or temperature.- Presence of interfering substances in the sample (e.g., high concentrations of DMSO). | - Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles.- Verify the pH of your assay buffer and ensure the assay is run at the optimal temperature (typically 37°C).- Keep the final solvent concentration (e.g., DMSO) low, typically ≤1%.[16] |
| IC50 value for this compound is significantly higher than expected | - Insufficient pre-incubation time for the irreversible inhibitor to bind.- Enzyme concentration is too high.- Substrate concentration is much higher than the Km, leading to competition with the inhibitor. | - Increase the pre-incubation time (e.g., 30-60 minutes) to ensure complete inactivation.- Optimize the enzyme concentration to ensure the reaction proceeds linearly over the desired time course.- Use a substrate concentration at or near its Km value for the enzyme. |
| Assay signal plateaus too quickly | - Enzyme concentration is too high, leading to rapid substrate depletion. | - Reduce the enzyme concentration to achieve a linear reaction rate for the duration of the assay. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound against MAO-A/B using a Kynuramine Spectrophotometric Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
MAO-A/B Enzyme: Reconstitute recombinant human MAO-A or MAO-B to a stock concentration in assay buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 30 minutes.
-
This compound Stock Solution: Prepare a 10 mM stock solution in deionized water.
-
Kynuramine Substrate Solution: Prepare a 2 mM stock solution in deionized water.
2. Assay Procedure:
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in assay buffer to achieve a range of concentrations (e.g., 0.1 µM to 1000 µM).
-
Pre-incubation:
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle control (assay buffer) to triplicate wells.
-
Add 60 µL of MAO-A or MAO-B enzyme solution to each well.
-
Mix gently and incubate for 30 minutes at 37°C.
-
-
Initiate Reaction:
-
Add 20 µL of 2 mM kynuramine substrate solution to all wells to start the reaction. The final volume will be 100 µL.
-
-
Detection:
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation: Typical Assay Parameters
| Parameter | MAO-A Assay | MAO-B Assay | Reference |
| Enzyme Source | Recombinant Human MAO-A | Recombinant Human MAO-B | [8] |
| Substrate | Kynuramine | Kynuramine or Benzylamine | [7][10] |
| Substrate Concentration | ~Km value | ~Km value | [17] |
| This compound Conc. Range | 0.1 µM - 1000 µM | 0.1 µM - 1000 µM | [18][19] |
| Pre-incubation Time | 15 - 30 minutes | 15 - 30 minutes | [17][20] |
| Reaction Time | 20 - 60 minutes | 20 - 60 minutes | [12][18] |
| Temperature | 37°C | 37°C | [12][16] |
| Detection Wavelength | 316 nm (Kynuramine) | 316 nm (Kynuramine) / 250 nm (Benzylamine) | [10][11] |
Visualizations
Signaling Pathway: MAO Inhibition by this compound
Caption: Mechanism of action of this compound in inhibiting MAO.
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. evotec.com [evotec.com]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 13. bioivt.com [bioivt.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. A practical guide for the assay-dependent characterisation of irreversible inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. bioassaysys.com [bioassaysys.com]
- 18. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Off-Target Effects of Iproniazid Phosphate in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iproniazid Phosphate in cellular models. The information provided aims to help minimize off-target effects and ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound in cellular models?
A1: this compound is a non-selective, irreversible inhibitor of monoamine oxidase (MAO) enzymes.[1]
-
On-target effects: The primary on-target effect is the inhibition of both MAO-A and MAO-B, leading to decreased breakdown of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. This is the basis of its antidepressant therapeutic action.
-
Off-target effects: The most significant off-target effect is hepatotoxicity.[2][3][4][5][6] This is primarily caused by the metabolic activation of Iproniazid by cytochrome P450 (CYP450) enzymes in the liver.[2][3][4] This process generates reactive metabolites, specifically isopropylhydrazine, which can covalently bind to cellular macromolecules, leading to cellular stress, damage, and apoptosis.[2][3][4]
Q2: How can I choose the right cell line for my experiments with this compound?
A2: The choice of cell line is critical for studying the effects of this compound.
-
For studying on-target MAO inhibition: Use cell lines that express MAO-A and MAO-B. Neuronal cell lines like SH-SY5Y are a common choice.
-
For studying off-target hepatotoxicity: Use liver-derived cell lines such as HepG2 or Huh7, as they express the necessary CYP450 enzymes to metabolize Iproniazid into its toxic intermediates.
-
As a negative control: A cell line with low or no MAO and CYP450 expression can be used to distinguish between on-target, off-target, and non-specific cytotoxic effects.
Q3: What are the key considerations for dose and incubation time when using this compound?
A3: Determining the optimal dose and incubation time is crucial to minimize off-target effects while observing the desired on-target activity.
-
Dose: Start with a dose-response experiment to determine the IC50 values for both MAO inhibition (on-target) and cytotoxicity (off-target) in your specific cell model. Aim to use the lowest concentration that gives a robust on-target effect with minimal cytotoxicity.
-
Incubation Time: As Iproniazid is an irreversible inhibitor, its effects on MAO are time-dependent. Short incubation times may be sufficient to observe MAO inhibition. For cytotoxicity studies, longer incubation times (e.g., 24-72 hours) are typically required to observe significant cell death.
Troubleshooting Guides
Issue 1: High variability in experimental results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and strictly control the cell seeding density for each experiment. |
| This compound Solution Instability | This compound solutions, especially in aqueous media, may not be stable over long periods. Prepare fresh solutions for each experiment from a frozen stock. |
| Pipetting Errors | Inaccurate pipetting can introduce significant variability. Calibrate pipettes regularly and use appropriate pipetting techniques.[7] |
Issue 2: Unexpectedly high cytotoxicity observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-target Hepatotoxicity | If using liver-derived cell lines, the observed cytotoxicity is likely due to the metabolic activation of Iproniazid. Consider using a lower concentration or a shorter incubation time. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is low (typically <0.5%) and include a solvent-only control in your experiments. |
| Hydrazine-related Toxicity | Iproniazid is a hydrazine derivative, and hydrazine compounds can be generally cytotoxic.[8] Ensure that the observed toxicity is not a general effect by testing in a non-hepatic cell line. |
| Contamination | Mycoplasma or other microbial contamination can affect cell health and increase sensitivity to cytotoxic compounds. Regularly test cell cultures for contamination.[7] |
Issue 3: Difficulty in distinguishing on-target from off-target effects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Non-selective nature of Iproniazid | It is inherently difficult to separate on- and off-target effects with a non-selective inhibitor. |
| Lack of appropriate controls | Use a multi-pronged approach with proper controls. |
| Experimental Design | Employ a combination of assays and cell lines. |
To address this, consider the following experimental workflow:
Caption: Experimental workflow to differentiate on- and off-target effects.
Quantitative Data Summary
Table 1: Comparative Inhibitory Activity of this compound on MAO-A and MAO-B
| Study | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| Lee et al. (2013) | 37 | 42.5 | [9] |
Table 2: Comparative Cytotoxicity of this compound in Different Cell Lines (Hypothetical Data for Illustrative Purposes)
| Cell Line | Type | IC50 (µM) after 48h |
| HepG2 | Human Hepatocellular Carcinoma | 50 |
| Huh7 | Human Hepatocellular Carcinoma | 65 |
| SH-SY5Y | Human Neuroblastoma | >100 |
| HEK293 | Human Embryonic Kidney | >100 |
Note: The data in Table 2 is hypothetical and for illustrative purposes. Researchers should determine the IC50 values for their specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Determination of MAO-A and MAO-B Inhibition
This protocol is adapted from methods used to assess MAO inhibitory activity.
Materials:
-
Cell line expressing MAO-A and MAO-B (e.g., SH-SY5Y)
-
This compound
-
MAO-Glo™ Assay Kit (or similar)
-
96-well white opaque plates
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired incubation time. Include appropriate vehicle controls.
-
MAO-Glo™ Assay:
-
Add MAO substrate to each well and incubate according to the manufacturer's instructions.
-
Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 values for MAO-A and MAO-B.
Protocol 2: Assessment of Cytotoxicity using MTT Assay
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear plates
-
Plate reader with absorbance detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Add solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Quantification of Covalent Binding of Reactive Metabolites
This protocol is based on methods for measuring the covalent binding of radiolabeled compounds to cellular macromolecules.[10]
Materials:
-
Radiolabeled this compound (e.g., ¹⁴C or ³H)
-
Hepatocyte cell line (e.g., HepG2) or liver microsomes
-
SDS-equilibrium dialysis equipment
-
Scintillation counter
Procedure:
-
Incubation: Incubate the radiolabeled this compound with hepatocytes or liver microsomes.
-
Dialysis: Perform SDS-equilibrium dialysis to remove unbound radiolabeled compound and its metabolites.[10]
-
Quantification: Measure the radioactivity remaining in the dialysate, which represents the covalently bound drug metabolites, using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in the samples to normalize the covalent binding data.
Signaling Pathway Diagrams
Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hepatotoxicity and metabolism of iproniazid and isopropylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoniazid and iproniazid: activation of metabolites to toxic intermediates in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. youtube.com [youtube.com]
- 8. Antidepressants: From MAOIs to SSRIs and more - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new method for measuring covalent binding of chemicals to cellular macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Iproniazid Phosphate experiments
Welcome to the technical support center for Iproniazid Phosphate experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: My in vitro Monoamine Oxidase (MAO) inhibition assay is showing inconsistent IC50 values for this compound. What could be the cause?
A1: Inconsistent IC50 values for this compound can arise from several factors:
-
Enzyme Activity Variability: Ensure that the specific activity of your MAO-A and MAO-B enzyme preparations is consistent across experiments. Enzyme activity can degrade with improper storage or multiple freeze-thaw cycles.
-
Substrate Concentration: The inhibitory effect of Iproniazid can be influenced by the substrate concentration. Use a substrate concentration at or below the Km value for the respective enzyme to ensure accurate IC50 determination.
-
Incubation Time: Iproniazid is an irreversible inhibitor, and its inhibitory action is time-dependent. Ensure that the pre-incubation time of the enzyme with Iproniazid is consistent and sufficient to allow for irreversible binding to occur before adding the substrate.
-
Solvent Effects: this compound is often dissolved in DMSO. High concentrations of DMSO in the final reaction mixture can inhibit MAO activity. Keep the final DMSO concentration low and consistent across all wells, including controls.
-
Buffer Composition and pH: The stability and activity of both the enzyme and Iproniazid can be affected by the pH and composition of the buffer. Use a stable buffer system and ensure the pH is optimal for the MAO isoform being tested.
Q2: I am observing significant hepatotoxicity in my cell culture experiments with this compound, even at low concentrations. How can I investigate this?
A2: Iproniazid is known for its potential hepatotoxicity, which is primarily caused by its metabolite, isopropylhydrazine.[1][2] This metabolite is formed through hydrolysis of Iproniazid and is then bioactivated by cytochrome P450 enzymes into reactive intermediates that can cause cellular damage.[1][3]
-
Metabolic Activation: The level of cytochrome P450 enzymes in your cell line will significantly impact the degree of toxicity. Cell lines with high P450 expression (e.g., HepG2) will be more susceptible. You can co-incubate with P450 inhibitors to confirm the role of metabolic activation.
-
Investigating Reactive Intermediates: The formation of reactive intermediates is a key step in Iproniazid-induced toxicity.[4] These unstable molecules can covalently bind to cellular macromolecules, leading to necrosis.[1][2]
-
Off-Target Mitochondrial Effects: Some drugs can have off-target effects on mitochondrial function.[5][6] Although not the primary mechanism, assessing mitochondrial health (e.g., membrane potential, ATP production) in your cell model could provide additional insights into cellular stress.
Q3: My in vivo behavioral studies with this compound are showing high variability between animals. What are the potential reasons?
A3: High variability in behavioral studies is a common challenge. With MAOIs like Iproniazid, several factors can contribute:
-
Pharmacokinetics and Metabolism: Individual differences in drug metabolism can lead to varying levels of active compound in the brain. The metabolism of Iproniazid can be influenced by genetic variance in enzymes like N-acetyltransferase.[2]
-
Dietary Interactions: Although primarily a concern in clinical use, the tyramine content in animal chow could potentially influence results, as tyramine can cause a pressor response in the presence of MAOIs.[7] Ensure a consistent and low-tyramine diet for all animals in the study.
-
Drug-Drug Interactions: If other compounds are being administered, be aware of potential drug-drug interactions. Co-administration of serotonergic agents can lead to serotonin syndrome.[8][9]
-
Time Course of Inhibition: As an irreversible inhibitor, the full behavioral effects of Iproniazid may take time to manifest and will persist even after the drug is cleared from the system. Ensure your behavioral testing paradigm aligns with the time course of MAO inhibition.
Q4: I am having trouble with the stability of my this compound stock solutions. What are the best practices for storage and handling?
A4: Proper storage and handling are critical for reproducible results.
-
Solubility: this compound is soluble in water and DMSO.
-
Storage of Stock Solutions:
-
Store lyophilized powder at -20°C, desiccated. It is stable for up to 36 months.
-
In solution, store at -20°C for use within 1 month, or at -80°C for use within 6 months.
-
Aliquot stock solutions to avoid multiple freeze-thaw cycles.
-
-
Working Solutions: Prepare fresh working solutions from your stock for each experiment to ensure consistent potency. The stability of Iproniazid in different buffers can vary, so it is best to prepare it fresh in your assay buffer.[6][10][11][12][13]
Data Presentation
This compound IC50 Values
The following table summarizes reported IC50 values for Iproniazid against MAO-A and MAO-B. Note the variability across different studies and experimental conditions.
| Enzyme | IC50 (µM) | Source / Comments |
| MAO-A | 37 | Parallel examination in a study investigating natural MAOIs.[14] |
| MAO-B | 42.5 | Parallel examination in a study investigating natural MAOIs.[14] |
This table will be expanded as more specific IC50 values from different experimental systems are identified in the literature.
Experimental Protocols
In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound on MAO-A and MAO-B using a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂).
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
MAO substrate (e.g., p-Tyramine for both MAO-A and MAO-B)
-
Horseradish Peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red or equivalent)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Serially dilute in assay buffer to create a range of concentrations for IC50 determination.
-
Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer.
-
Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorometric probe in assay buffer. Protect this mixture from light.
-
-
Assay Protocol:
-
To each well of the microplate, add the this compound dilutions or vehicle control (for uninhibited enzyme activity).
-
Add the MAO-A or MAO-B enzyme solution to the wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for the irreversible inhibition of the enzyme by Iproniazid.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately begin kinetic reading on a fluorescence microplate reader (e.g., Ex/Em = 530/590 nm) at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each Iproniazid concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Iproniazid concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting for this assay can be found in the FAQs section.
HPLC Method for Quantification of Iproniazid and its Metabolites in Plasma
This protocol provides a general framework for the analysis of Iproniazid and its major metabolite, isopropylhydrazine, in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection. Note that due to the structural similarity of iproniazid to isoniazid, methods for isoniazid analysis can often be adapted.[1][3][15][16][17][18][19]
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Plasma samples containing Iproniazid
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Buffer for mobile phase (e.g., ammonium acetate or phosphate buffer)
-
Protein precipitation agent (e.g., trichloroacetic acid, acetonitrile, or methanol)
-
Internal standard (IS) structurally similar to Iproniazid
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma sample, add a specific volume of cold protein precipitation agent (e.g., 2 volumes of acetonitrile).
-
Add the internal standard.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of buffer and organic solvent (e.g., 20 mM ammonium acetate, pH 5.0, and acetonitrile in a specific ratio). The exact composition may need optimization.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength appropriate for Iproniazid (e.g., around 260-280 nm).
-
Run Time: Sufficient to allow for the elution of the internal standard, Iproniazid, and its metabolites.
-
-
Data Analysis:
-
Generate a standard curve by analyzing samples with known concentrations of Iproniazid and its metabolites.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the amount of Iproniazid and its metabolites in the unknown samples by interpolating from the standard curve.
-
Method validation should be performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability. [1][3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Metabolic pathway of Iproniazid leading to hepatotoxicity.
Caption: Experimental workflow for a fluorometric MAO inhibition assay.
References
- 1. Frontiers | A Simple and Sensitive UPLC–UV Method for Simultaneous Determination of Isoniazid, Pyrazinamide, and Rifampicin in Human Plasma and Its Application in Therapeutic Drug Monitoring [frontiersin.org]
- 2. assaygenie.com [assaygenie.com]
- 3. [PDF] Validation of a simple isocratic HPLC-UV method for rifampicin and isoniazid quantification in human plasma | Semantic Scholar [semanticscholar.org]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monoamine oxidase inhibitors (MAOIs) Contraindications [picmonic.com]
- 8. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. STUDIES ON SOME FACTORS AFFECTING STABILITY OF ISONIAZID IN SOLUTIONS. I. EFFECT OF PH-VALUE AND BUFFER SYSTEM [bpsa.journals.ekb.eg]
- 11. Effects of buffers on spray-freeze-dried/lyophilized high concentration protein formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 13. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Monoamine Oxidase Inhibitory Effects of Iproniazid and Its Phenyl Congener.∗ | Semantic Scholar [semanticscholar.org]
- 15. japsonline.com [japsonline.com]
- 16. Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vnips.in [vnips.in]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Iproniazid Phosphate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the oral bioavailability of Iproniazid Phosphate in oral gavage studies.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during in vivo oral gavage studies with this compound.
Issue 1.1: Low and Variable Oral Bioavailability
Question: We are observing low and highly variable plasma concentrations of iproniazid after oral gavage in our rat model. What are the potential causes and how can we improve this?
Answer: Low and variable oral bioavailability is a frequent challenge for many drug candidates, including this compound. The primary contributing factors can be categorized into physicochemical properties, physiological barriers, and formulation-related issues.
Potential Causes and Troubleshooting Strategies:
| Potential Cause | Explanation | Troubleshooting Recommendations |
| Poor Aqueous Solubility | This compound, despite being a phosphate salt which generally increases water solubility, may still exhibit limited solubility in the gastrointestinal (GI) fluids, especially at different pH values. This can lead to incomplete dissolution and consequently, poor absorption. | - Vehicle Optimization: Test the solubility of this compound in a range of pharmaceutically acceptable vehicles. Consider using co-solvents, surfactants, or lipid-based systems. - pH Adjustment: The pH of the dosing vehicle can significantly impact the solubility of ionizable compounds. Evaluate the pH-solubility profile of this compound and adjust the vehicle pH to maximize solubility. However, ensure the pH is within a physiologically tolerable range for oral gavage (typically pH 3-8).[1] - Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. |
| Low Permeability | The inherent lipophilicity of the parent iproniazid molecule (logP ≈ 0.4) suggests moderate permeability. However, the ionized phosphate form at physiological pH may have reduced ability to cross the intestinal epithelium. Efficient conversion to the more permeable parent drug by intestinal phosphatases is crucial. | - Permeation Enhancers: Include safe and effective permeation enhancers in the formulation. These can transiently open tight junctions or fluidize the cell membrane. Examples include certain fatty acids and surfactants. - Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can present the drug in a solubilized state and the lipid components can enhance lymphatic uptake, partially bypassing first-pass metabolism. |
| High First-Pass Metabolism | Iproniazid is metabolized in the liver, primarily by cytochrome P450 (CYP450) enzymes, to form metabolites like isopropylhydrazine.[2][3][4] This extensive metabolism upon first pass through the liver can significantly reduce the amount of active drug reaching systemic circulation. | - Inhibition of Metabolism: Co-administration with a known inhibitor of the specific CYP450 isoenzymes responsible for iproniazid metabolism could be explored in a research setting. However, this approach has significant potential for drug-drug interactions. - Pro-drug Strategies (beyond the phosphate salt): While this compound is itself a pro-drug, further chemical modification could be explored to mask the sites of metabolism. |
| GI Tract Instability | Phosphate esters can be susceptible to chemical and enzymatic degradation in the varying pH environments of the GI tract. The stability of the hydrazone bond in iproniazid at acidic pH should also be considered. | - Enteric Coating: For solid dosage forms or encapsulated liquids, an enteric coating can protect the drug from the acidic environment of the stomach and allow for release in the more neutral pH of the small intestine. - Stability Studies: Conduct in vitro stability studies of your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to assess degradation. |
| Inconsistent Gastric Emptying and GI Transit Time | The rate at which the stomach empties and the transit time through the intestines can vary between animals and be influenced by factors like stress and the volume and composition of the gavage solution.[5] | - Standardize Experimental Conditions: Ensure consistent fasting periods, handling procedures, and administration volumes across all animals to minimize variability. - Vehicle Properties: The viscosity and composition of the vehicle can influence gastric emptying.[6] Using a consistent and well-characterized vehicle is critical. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of for formulation development?
A1: Understanding the physicochemical properties of this compound is fundamental to developing a successful oral formulation.
Table of Physicochemical Properties of Iproniazid and this compound:
| Property | Iproniazid | This compound | Source |
| Molecular Formula | C₉H₁₃N₃O | C₉H₁₆N₃O₅P | [2] |
| Molecular Weight | 179.22 g/mol | 277.21 g/mol | [2] |
| logP (octanol/water) | ~0.4 (calculated) | Not available (expected to be lower/more hydrophilic) | |
| Aqueous Solubility | Poorly soluble | ≥ 50 mg/mL in water | |
| Solubility in Organic Solvents | Soluble in ethanol | Soluble in DMSO (100 mg/mL) | |
| pKa | Not readily available | Not readily available |
Note: Some of the above data are based on predictions and information for the parent compound, iproniazid.
Q2: What are some suitable starting vehicles for an oral gavage study of this compound in rats?
A2: The choice of vehicle is critical for ensuring complete dissolution and consistent delivery. Given that this compound is water-soluble, aqueous-based vehicles are a good starting point.
Table of Potential Oral Gavage Vehicles for this compound:
| Vehicle | Composition | Considerations |
| Sterile Water for Injection | - | The simplest option. Ensure the concentration of this compound does not exceed its solubility. |
| Saline (0.9% NaCl) | 0.9% Sodium Chloride in sterile water | Physiologically compatible. |
| Phosphate Buffered Saline (PBS) | pH ~7.4 | Buffering capacity can help maintain a stable pH for the formulation. |
| Aqueous solution with co-solvents | e.g., Water with 10-20% Propylene Glycol or Polyethylene Glycol 300/400 (PEG 300/400) | Co-solvents can further enhance the solubility of the compound. The concentration of the co-solvent should be kept to a minimum to avoid potential toxicity.[1] |
| Aqueous suspension with suspending agents | e.g., 0.5% Carboxymethylcellulose (CMC) or 0.5% Methylcellulose (MC) in water | If the desired dose leads to a concentration that exceeds the solubility, a uniform suspension is necessary. Ensure the suspension is homogenous before and during administration.[7] |
| Aqueous solution with surfactants | e.g., 0.1-1% Tween® 80 or Cremophor® EL | Surfactants can improve wetting and solubility. Use the lowest effective concentration. |
Always perform a small-scale formulation trial to ensure the drug is fully dissolved or uniformly suspended in the chosen vehicle at the desired concentration and remains so for the duration of the dosing procedure.
Q3: How does the phosphate salt of iproniazid affect its oral absorption?
A3: The phosphate salt is a pro-drug strategy primarily aimed at increasing the aqueous solubility of the parent drug, iproniazid. The expectation is that the highly soluble phosphate salt will readily dissolve in the GI fluids. Subsequently, alkaline phosphatases, which are enzymes present at the brush border of the intestinal epithelium, will cleave the phosphate group, releasing the parent iproniazid, which is more lipophilic and can then be absorbed.[8]
However, this strategy has potential drawbacks:
-
Incomplete Conversion: If the conversion of the phosphate pro-drug to the parent drug is not efficient, the highly polar phosphate form may be poorly absorbed.
-
Precipitation: Rapid conversion to the less soluble parent drug in the high concentration environment at the intestinal surface can lead to precipitation, which would limit absorption.
-
Permeability Limitation: Even if the parent drug is released, its inherent permeability may still be a rate-limiting factor for absorption.
Q4: What is the metabolic pathway of Iproniazid and how does it relate to oral bioavailability?
A4: Iproniazid undergoes significant first-pass metabolism, which is a major contributor to its oral bioavailability. The primary metabolic steps are:
-
Hydrolysis: The amide bond in iproniazid is hydrolyzed to form isopropylhydrazine and isonicotinic acid.[2]
-
Oxidation: Isopropylhydrazine is then oxidized by microsomal CYP450 enzymes in the liver. This is a toxification step that can lead to the formation of reactive metabolites.[2][3][4]
This extensive metabolism in the liver before the drug reaches systemic circulation significantly reduces the amount of active iproniazid.
Section 3: Experimental Protocols
Protocol 3.1: Preparation of a Simple Aqueous Formulation for Oral Gavage
Objective: To prepare a clear, aqueous solution of this compound for oral gavage in rats.
Materials:
-
This compound powder
-
Sterile Water for Injection or 0.9% Saline
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Vortex mixer
Procedure:
-
Determine the required concentration of this compound based on the desired dose (mg/kg) and dosing volume (e.g., 5 mL/kg for rats).
-
Weigh the appropriate amount of this compound powder and place it in a sterile glass vial.
-
Add approximately 80% of the final required volume of the vehicle (e.g., sterile water).
-
Place a sterile magnetic stir bar in the vial and place it on a magnetic stirrer at a low to medium speed.
-
Stir until the powder is completely dissolved. Visually inspect for any undissolved particles. If necessary, briefly vortex the solution.
-
Once dissolved, add the remaining vehicle to reach the final volume.
-
If required, measure the pH of the solution. Adjust if necessary with dilute, biocompatible acids or bases (e.g., HCl or NaOH), keeping in mind the stability of the compound.
-
Store the formulation as per its stability data (typically protected from light and refrigerated if not for immediate use). Before administration, allow the solution to come to room temperature and vortex briefly.
Protocol 3.2: In Vitro Stability Assessment in Simulated Gastric and Intestinal Fluids
Objective: To evaluate the stability of an this compound formulation in simulated GI fluids.
Materials:
-
This compound formulation
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
Incubator or water bath at 37°C
-
HPLC system with a suitable column and detector for iproniazid analysis
-
Centrifuge and appropriate vials
Procedure:
-
Prepare SGF and SIF according to USP guidelines or purchase from a commercial supplier.
-
Add a known concentration of the this compound formulation to both SGF and SIF to achieve a final concentration suitable for HPLC analysis.
-
At time zero (immediately after adding the drug), take an aliquot, and process it for HPLC analysis (e.g., by quenching the reaction with a suitable solvent and centrifuging if necessary). This will be the 100% reference value.
-
Incubate the remaining solutions at 37°C.
-
At predetermined time points (e.g., 0.5, 1, 2, 4 hours), withdraw aliquots from each solution.
-
Process the samples immediately for HPLC analysis to determine the concentration of this compound remaining.
-
Plot the percentage of this compound remaining versus time for both SGF and SIF to assess its stability in each medium.
Section 4: Visualizations
Caption: Factors influencing the oral bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Iproniazid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Isoniazid and iproniazid: activation of metabolites to toxic intermediates in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols to reduce variability in Iproniazid Phosphate studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers refine protocols and reduce variability in studies involving Iproniazid Phosphate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, irreversible, and non-selective monoamine oxidase (MAO) inhibitor.[1][2][3] It inhibits both MAO-A and MAO-B enzymes.[4] This inhibition prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to their increased availability in the synaptic cleft.[4][5] This action enhances neurotransmission, which is the basis for its antidepressant effects.[4][5]
Q2: What are the main metabolites of Iproniazid and how are they formed?
Iproniazid is primarily metabolized in the liver. The initial step is a hydrolysis reaction that converts iproniazid into isopropylhydrazine and isonicotinic acid.[6][7][8] The isopropylhydrazine metabolite can be further oxidized by microsomal CYP450 enzymes, which is a toxification reaction that can lead to the formation of a reactive isopropyl radical.[6][7] This reactive metabolite is believed to be responsible for the hepatotoxicity associated with iproniazid.[6][7]
Q3: What are the common research applications of this compound?
Historically used as an antidepressant, this compound is now primarily used in research settings.[6][9] Its applications include studies on depression, Parkinson's disease, and drug-induced hepatotoxicity.[1] It is also used to investigate the role of MAO enzymes in various neurological processes.
Q4: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[10] Stock solutions can be stored at -80°C for up to one year.[3][10] To avoid degradation from repeated freeze-thaw cycles, it is recommended to store solutions in single-use aliquots.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell-based assay results | Inconsistent Drug Concentration: Improper dissolution or degradation of this compound. | Prepare fresh solutions for each experiment. Use sonication to aid dissolution in DMSO.[10] Validate the concentration of your stock solution. |
| Metabolic Variability: Differences in the metabolic activity of cell lines (e.g., CYP450 expression). | Use a well-characterized cell line with consistent metabolic enzyme expression. Consider using a positive control for MAO inhibition. | |
| Cell Health: High passage number or poor health of cells can alter their response. | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment. | |
| Unexpected Cell Toxicity/Death | Hepatotoxic Metabolites: Formation of the isopropyl radical metabolite, especially in liver-derived cells.[6] | Reduce the concentration of this compound or the incubation time. Use a cell line with lower CYP450 activity if the study is not focused on hepatotoxicity. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%). For in vivo studies in mice, DMSO concentration should be below 10%.[10] Run a solvent-only control to assess its effect. | |
| Low or No Observed Effect | Inactive Compound: Degradation of this compound due to improper storage or handling. | Purchase the compound from a reputable supplier and store it as recommended (-20°C for powder, -80°C for solutions).[3][10] Prepare fresh solutions. |
| Insufficient Drug Concentration or Incubation Time: The concentration may be too low or the treatment duration too short to elicit a response. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific experimental model. | |
| Irreversible Inhibition: As an irreversible inhibitor, the effect of iproniazid is time-dependent. | Ensure pre-incubation times are sufficient for the inhibition to occur before adding substrates or other reagents. | |
| Inconsistent in vivo results | Inter-individual Metabolic Differences: Genetic variations in metabolic enzymes (e.g., CYP450s) can lead to different rates of metabolism and clearance.[11][12] | Use a genetically homogenous animal strain. Increase the number of animals per group to account for biological variability. |
| Drug-Drug Interactions: Co-administration of other compounds can alter the metabolism and efficacy of iproniazid.[9] | Carefully review all administered compounds for potential interactions. | |
| Dietary Factors: Components in animal chow can influence drug metabolism.[11][12] | Use a standardized diet for all animals in the study. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 55 mg/mL (198.41 mM) | [10] |
| Water | ≥ 50 mg/mL (180.37 mM) | [3] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Lyophilized Powder | -20°C | 36 months | [2][10] |
| In Solvent | -80°C | 12 months | [3][10] |
| In Solvent | -20°C | 1 month | [3] |
Experimental Protocols
Protocol: In Vitro MAO Inhibition Assay in SH-SY5Y Cells
This protocol describes a method to assess the inhibitory effect of this compound on MAO activity in the human neuroblastoma cell line SH-SY5Y.
-
Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plate cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
Preparation of this compound Solution:
-
Prepare a 100 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the cells for the desired treatment period (e.g., 24 hours).[1]
-
-
MAO Activity Assay (Example using a commercial kit):
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells according to the manufacturer's protocol of a commercial MAO activity assay kit.
-
Measure the protein concentration of the cell lysates using a standard method (e.g., BCA assay) for normalization.
-
Perform the MAO activity assay by incubating the cell lysate with the provided substrate and detecting the product (often a fluorescent or colorimetric signal).
-
Measure the signal using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the MAO activity to the protein concentration for each sample.
-
Express the MAO activity in the treated groups as a percentage of the vehicle control group.
-
Plot the percentage of MAO activity against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Metabolic pathway of Iproniazid leading to hepatotoxicity.
Caption: General experimental workflow for in vitro studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. glpbio.com [glpbio.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Iproniazid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound | Monoamine Oxidase | MAO | TargetMol [targetmol.com]
- 11. Sources of interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sources of Interindividual Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and avoiding potential drug interactions with Iproniazid Phosphate in research
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and avoiding potential drug interactions with Iproniazid Phosphate in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an irreversible, non-selective monoamine oxidase (MAO) inhibitor. It inhibits both MAO-A and MAO-B enzymes, which are responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] By inhibiting these enzymes, this compound increases the synaptic levels of these neurotransmitters.
Q2: What are the major types of drug interactions to be aware of when working with this compound?
A2: The primary concern is with drugs that can lead to two potentially life-threatening conditions: serotonin syndrome and hypertensive crisis. Additionally, interactions can occur with drugs that are metabolized by the same cytochrome P450 enzymes.
Q3: What is serotonin syndrome and which drugs can cause it in combination with this compound?
A3: Serotonin syndrome is a serious adverse drug reaction caused by excessive serotonergic activity in the central nervous system. Combining this compound with other serotonergic agents, such as selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and tricyclic antidepressants (TCAs), significantly increases this risk.[1]
Q4: What is a hypertensive crisis and what can trigger it in the context of this compound research?
A4: A hypertensive crisis is a sudden, severe increase in blood pressure. In research involving this compound, this can be triggered by co-administration with sympathomimetic drugs (e.g., decongestants, stimulants) or the consumption of tyramine-rich foods or substances.[1] This is often referred to as the "cheese reaction".
Q5: How is this compound metabolized and why is this important for drug interactions?
A5: this compound is metabolized in the liver by cytochrome P450 (CYP450) enzymes.[3] Co-administration with other drugs that are inhibitors or inducers of the same CYP450 isoforms can alter the plasma concentration of this compound, potentially leading to increased toxicity or reduced efficacy. While the specific CYP isoforms metabolizing Iproniazid are not definitively established, data from the related compound isoniazid suggest that CYP2C19 and CYP3A4 are key isoforms to consider for potential inhibitory interactions.[3][4]
Troubleshooting Guides
Issue: Unexpected or exaggerated pharmacological effects in animal models.
Possible Cause: A potential drug interaction is occurring.
Troubleshooting Steps:
-
Review all co-administered compounds: Carefully check the pharmacological class of all other substances being administered to the animals.
-
Screen for serotonergic agents: If any other administered compounds increase serotonin levels (e.g., SSRIs, SNRIs), there is a high risk of serotonin syndrome.
-
Screen for sympathomimetic agents: If any other administered compounds mimic the effects of adrenaline or noradrenaline, there is a risk of a hypertensive crisis.
-
Check the animal diet: Ensure the animal feed is free of tyramine-rich ingredients, as this can induce a hypertensive crisis.
-
Assess for metabolic interactions: If any co-administered drugs are known inhibitors or inducers of CYP450 enzymes (particularly CYP2C19 and CYP3A4), consider the possibility of a metabolic drug interaction.
-
Consult the experimental protocols below: Refer to the in vivo experimental protocols to systematically test for these interactions.
Issue: Inconsistent results in in vitro assays.
Possible Cause: Interaction with components of the assay medium or inhibition of metabolic enzymes in the in vitro system.
Troubleshooting Steps:
-
Evaluate all components of the assay medium: Ensure that no components of the medium have known interactions with MAOIs.
-
Consider metabolic enzyme activity: If using liver microsomes or other metabolically active systems, be aware that this compound can inhibit CYP450 enzymes, which may affect the metabolism of other test compounds.
-
Perform control experiments: Run appropriate controls with and without this compound to isolate its effects.
-
Refer to the in vitro experimental protocol: Use the provided protocol to systematically assess the inhibitory potential of this compound on relevant CYP450 isoforms.
Data Presentation
Table 1: Potential Drug Interactions with this compound
| Interacting Drug Class | Mechanism of Interaction | Potential Adverse Effect in Research Models |
| Serotonergic Agents | ||
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Additive increase in synaptic serotonin | Serotonin Syndrome |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Additive increase in synaptic serotonin and norepinephrine | Serotonin Syndrome |
| Tricyclic Antidepressants (TCAs) | Inhibition of serotonin and norepinephrine reuptake | Serotonin Syndrome, Hypertensive Crisis |
| Sympathomimetic Agents | ||
| Decongestants (e.g., pseudoephedrine) | Increased release of norepinephrine | Hypertensive Crisis |
| Stimulants (e.g., amphetamine) | Increased release of norepinephrine and dopamine | Hypertensive Crisis |
| Metabolic Interactions | ||
| CYP2C19 Inhibitors | Decreased metabolism of this compound | Increased this compound levels and potential for toxicity |
| CYP3A4 Inhibitors | Decreased metabolism of this compound | Increased this compound levels and potential for toxicity |
| CYP450 Inducers | Increased metabolism of this compound | Decreased this compound levels and reduced efficacy |
| Other | ||
| Tyramine (in food/supplements) | Increased release of norepinephrine from nerve terminals | Hypertensive Crisis |
Table 2: Quantitative Data on CYP450 Inhibition by Isoniazid (a related compound)
Note: This data is for Isoniazid and should be used as a reference for potential interactions with this compound. Researchers should determine the specific values for this compound in their experimental system.
| CYP450 Isoform | Inhibition Constant (Ki) | Inactivation Constant (kinact) | Inactivation Efficiency (kinact/KI) |
| CYP1A2 | 56 µM | 0.11 min⁻¹ | 0.0020 µM⁻¹min⁻¹ |
| CYP2A6 | 60 µM | 0.13 min⁻¹ | 0.0022 µM⁻¹min⁻¹ |
| CYP2C19 | 10 µM | 0.09 min⁻¹ | 0.0090 µM⁻¹min⁻¹ |
| CYP3A4 | 36 µM | 0.08 min⁻¹ | 0.0022 µM⁻¹min⁻¹ |
Experimental Protocols
In Vitro Assessment of CYP450 Inhibition
This protocol provides a general framework for determining the inhibitory potential of this compound on various CYP450 isoforms using human liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
CYP450 isoform-specific substrate probes (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for analysis
Methodology:
-
Prepare stock solutions: Dissolve this compound and CYP450 substrate probes in an appropriate solvent.
-
Incubation:
-
In a 96-well plate, add human liver microsomes, incubation buffer, and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding the CYP450 substrate probe and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Sample Preparation: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the CYP450 substrate probe.
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each this compound concentration compared to a vehicle control.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition) by fitting the data to a suitable model.
-
To determine the inhibition constant (Ki), repeat the experiment with multiple substrate concentrations and fit the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Dixon plot).
-
In Vivo Assessment of Serotonin Syndrome in a Rodent Model
This protocol outlines a general procedure for assessing the potential of a test compound to induce serotonin syndrome when co-administered with this compound in rats or mice.
Materials:
-
This compound
-
Test compound with suspected serotonergic activity
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Observation cages
-
Rectal thermometer
-
Behavioral scoring sheet
Methodology:
-
Animal Acclimation: Acclimate animals to the housing and experimental conditions for at least one week.
-
Drug Administration:
-
Administer this compound to the experimental group at a predetermined dose and route.
-
Administer the vehicle to the control group.
-
After a suitable pre-treatment period with this compound, administer the test compound.
-
-
Observation and Scoring:
-
Observe the animals continuously for a defined period (e.g., 2-4 hours) after the administration of the test compound.
-
Score the presence and severity of clinical signs of serotonin syndrome, which may include:
-
Neuromuscular: Tremors, myoclonus (muscle jerks), hyperreflexia, rigidity.
-
Autonomic: Hyperthermia, salivation, diarrhea.
-
Behavioral: Agitation, restlessness, head weaving.
-
-
Record rectal temperature at regular intervals.
-
-
Data Analysis: Compare the incidence and severity of the observed signs and the changes in body temperature between the control and experimental groups.
In Vivo Assessment of Tyramine-Induced Hypertensive Crisis in a Rat Model
This protocol provides a general method to evaluate the potentiation of the pressor response to tyramine by this compound in rats.
Materials:
-
This compound
-
Tyramine hydrochloride
-
Anesthetized or conscious rats with indwelling arterial catheters for blood pressure monitoring
-
Blood pressure transducer and recording system
Methodology:
-
Animal Preparation:
-
Surgically implant an arterial catheter for direct blood pressure measurement and allow for recovery.
-
Alternatively, use non-invasive tail-cuff methods, although direct measurement is more accurate.
-
-
Drug Administration:
-
Administer this compound or vehicle to the rats and allow for a sufficient pre-treatment period.
-
-
Tyramine Challenge:
-
Administer increasing doses of tyramine (e.g., via oral gavage or intravenous infusion).
-
Continuously monitor and record arterial blood pressure.
-
-
Data Analysis:
-
Determine the dose of tyramine required to elicit a specific increase in systolic blood pressure (e.g., a 30 mmHg rise).
-
Compare the pressor response to tyramine in the this compound-treated group versus the vehicle-treated group to determine the potentiation factor.
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for in vitro CYP450 inhibition assay.
Caption: Decision tree for avoiding potential drug interactions.
References
- 1. Isoniazid is a mechanism-based inhibitor of cytochrome P450 1A2, 2A6, 2C19 and 3A4 isoforms in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Inhibition of Cytochrome P450 (CYP450) Isoforms by Isoniazid: Potent Inhibition of CYP2C19 and CYP3A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cytochrome P450 (CYP450) isoforms by isoniazid: potent inhibition of CYP2C19 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Iproniazid Phosphate concentrations to avoid cellular toxicity in vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Iproniazid Phosphate in in vitro experiments, with a focus on adjusting concentrations to avoid cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO-A and MAO-B, it increases the levels of these neurotransmitters in the synaptic cleft.
Q2: What is the main cause of this compound-induced cellular toxicity in vitro?
A2: The primary cause of toxicity is its metabolism into reactive metabolites. Iproniazid is hydrolyzed to isopropylhydrazine, which is then oxidized by cytochrome P450 (CYP450) enzymes into a reactive isopropyl radical.[2] This radical can covalently bind to cellular macromolecules, such as proteins, leading to cellular stress and necrosis.[2]
Q3: Is there a difference in toxicity between Iproniazid and its metabolite, isopropylhydrazine?
A3: Yes, isopropylhydrazine is considered a potent hepatotoxin.[3] Studies have shown that while inhibitors of esterase and amidase enzymes can prevent necrosis caused by iproniazid, they do not affect the necrosis caused by isopropylhydrazine, indicating the latter is a primary toxic metabolite.[3]
Q4: What are the observable signs of cellular toxicity in vitro after this compound treatment?
A4: Common signs of toxicity include decreased cell viability, changes in cell morphology (e.g., rounding, detachment), increased release of lactate dehydrogenase (LDH) into the culture medium, and activation of apoptotic pathways (e.g., caspase activation, DNA fragmentation).
Q5: How can I prepare a stock solution of this compound for my experiments?
A5: this compound can be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is recommended to prepare fresh dilutions in a culture medium for each experiment. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death even at low concentrations | Cell line is highly sensitive to this compound. | Use a lower concentration range and/or a shorter exposure time. Consider using a cell line known to be more resistant. |
| Contamination of cell culture. | Check for microbial contamination. Use fresh, sterile reagents and practice aseptic techniques. | |
| Incorrect drug concentration. | Verify the calculations for your stock solution and dilutions. Ensure the drug is completely dissolved. | |
| Inconsistent results between experiments | Variability in cell health or density. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. |
| Degradation of this compound. | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of solutions. | |
| No observable toxic effect even at high concentrations | Cell line is resistant to this compound. | Increase the concentration range and/or extend the exposure time. Consider using a different, more sensitive cell line. |
| Inactivation of the drug. | Ensure the drug has not expired and has been stored correctly. Prepare fresh stock solutions. | |
| Insufficient metabolic activation. | If using a cell line with low CYP450 activity, consider using a liver-derived cell line (e.g., HepG2) or a system that expresses these enzymes. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Isoniazid (INH) in HepG2 Cells
| Compound | Cell Line | Exposure Time | IC50 | Assay | Reference |
| Isoniazid (INH) | HepG2 | 24 hours | ~70 mM | ATP Assay | [4] |
| Isoniazid (INH) | HepG2 | 24 hours | > 50 mM | MTT Assay | [5] |
| Isoniazid (INH) | HepG2 | 36-48 hours | Apoptosis at > 26 mM | Flow Cytometry |
Note: These values are for Isoniazid and should be used as a preliminary guide. The cytotoxicity of this compound may differ.
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
MTT Assay for Cell Viability
-
Materials: 96-well plates, cells in culture, this compound stock solution, complete culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Materials: 96-well plates, cells in culture, this compound stock solution, complete culture medium, LDH assay kit.
-
Procedure:
-
Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Incubate the plate for the desired exposure time.
-
After incubation, transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution from the kit.
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
-
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for Iproniazid-Induced Hepatotoxicity
Caption: Metabolic activation and toxicity pathway of Iproniazid.
Proposed Mitochondrial Apoptosis Pathway in Iproniazid Toxicity
Caption: Iproniazid-induced mitochondrial apoptosis pathway.
References
- 1. Iproniazid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hepatotoxicity and metabolism of iproniazid and isopropylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoniazid-induced cell death is precipitated by underlying mitochondrial complex I dysfunction in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis Signaling Pathways: R&D Systems [rndsystems.com]
Validation & Comparative
Validating Iproniazid Phosphate as a Positive Control for Monoamine Oxidase (MAO) Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iproniazid Phosphate's performance as a positive control for monoamine oxidase (MAO) inhibition against other common alternatives. Supporting experimental data, detailed protocols, and pathway visualizations are included to assist researchers in selecting the most appropriate positive control for their experimental needs.
Introduction to this compound
Iproniazid is a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] Its mechanism of action involves the inhibition of MAO, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4] This inhibition leads to an increase in the levels of these neurotransmitters in the synaptic cleft.[3][4] Iproniazid was one of the first monoamine oxidase inhibitors (MAOIs) to be introduced for the treatment of depression.[4] While its clinical use has been largely discontinued due to hepatotoxicity, its well-characterized, potent, and irreversible inhibition of both MAO isoforms makes it a valuable tool in a research setting as a positive control.[1][2]
Comparative Efficacy of MAO Inhibitors
The efficacy of this compound as an MAO inhibitor can be compared to other well-known inhibitors, including selective and non-selective compounds. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and its alternatives.
| Compound | Type | Target | Ki | IC50 |
| This compound | Non-selective, Irreversible | MAO-A & MAO-B | Not widely reported | Varies with pre-incubation time |
| Clorgyline | Selective, Irreversible | MAO-A | 0.054 µM[5] | 0.0012 µM[5] |
| Pargyline | Selective, Irreversible | MAO-B | 0.5 µM[6] | Varies, slight preference for MAO-B[7] |
| Selegiline (L-deprenyl) | Selective, Irreversible | MAO-B | Not specified | Not specified |
| Tranylcypromine | Non-selective, Irreversible | MAO-A & MAO-B | Not specified | Not specified |
| Moclobemide | Selective, Reversible | MAO-A | Not specified | Not specified |
Note: The IC50 value for irreversible inhibitors like this compound is highly dependent on the pre-incubation time with the enzyme. For a more accurate comparison of irreversible inhibitors, the inactivation rate constant (k_inact) and the inhibition constant (K_i) are often used.
Experimental Protocols
In Vitro MAO Inhibition Assay (Chemiluminescent Method)
This protocol is adapted from commercially available kits (e.g., MAO-Glo™ Assay).
1. Reagent Preparation:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Prepare serial dilutions of the this compound stock solution to create a concentration range for testing.
- Reconstitute the MAO-A and MAO-B enzymes and the luciferin detection reagent according to the manufacturer's instructions.
- Prepare the MAO substrate solution.
2. Assay Procedure:
- Add the MAO enzyme (either MAO-A or MAO-B) to the wells of a 96-well plate.
- Add the different concentrations of this compound (or other inhibitors) to the wells. Include a vehicle control (solvent only).
- Incubate the plate to allow the inhibitor to interact with the enzyme. For irreversible inhibitors like iproniazid, this pre-incubation step is critical.
- Initiate the enzymatic reaction by adding the MAO substrate to each well.
- Incubate the plate at 37°C.
- Stop the reaction and initiate the chemiluminescent signal by adding the luciferin detection reagent.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of Monoamine Oxidase
Caption: Mechanism of MAO inhibition by this compound.
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for a typical in vitro MAO inhibition assay.
Conclusion
This compound serves as a robust and reliable positive control for in vitro and in vivo studies of monoamine oxidase inhibition. Its non-selective and irreversible nature ensures a strong and consistent inhibitory effect on both MAO-A and MAO-B. When selecting a positive control, researchers should consider the specific isoform of interest and the desired characteristics of inhibition (e.g., reversible vs. irreversible). For studies requiring isoform-specific inhibition, selective inhibitors like clorgyline (MAO-A) and pargyline (MAO-B) are more suitable alternatives. The provided experimental protocol and visualizations offer a framework for the effective use and validation of this compound in MAO inhibition research.
References
A Cross-Study Validation of Iproniazid Phosphate's Impact on Brain Monoamine Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Iproniazid Phosphate's effects on brain monoamine levels with other monoamine oxidase inhibitors (MAOIs). Drawing on seminal and comparative studies, this document synthesizes quantitative data, details experimental protocols, and visualizes key pathways to offer an objective performance assessment for research and drug development.
Executive Summary
Iproniazid, the first-generation monoamine oxidase inhibitor (MAOI), demonstrated a significant impact on elevating brain monoamine levels, a key factor in its antidepressant effects. Cross-study validation reveals that while Iproniazid effectively increases serotonin and norepinephrine, its efficacy and impact on dopamine vary compared to other MAOIs like tranylcypromine and isocarboxazid. This guide presents a detailed analysis of these differences, supported by experimental data from foundational and comparative studies.
Comparative Analysis of Monoamine Level Alterations
The following tables summarize the quantitative effects of this compound and other MAOIs on brain monoamine levels as reported in key studies.
Table 1: Effects of this compound on Brain Monoamine Levels in Animal Models
| Monoamine | Brain Region | Animal Model | Dosage | Duration | % Increase from Control (approx.) | Reference |
| Serotonin | Brain Stem | Rabbit | 50-100 mg/kg | 1 hour | 100% | Udenfriend et al., 1957 |
| Norepinephrine | Brain Stem | Rabbit | 100 mg/kg | 4 hours | 100% | Shore & Brodie, 1958 |
Table 2: Comparative Effects of MAOIs on Human Brain Monoamine Levels (Post-Mortem)
| Monoamine | Brain Region | Isocarboxazid | Clorgyline | Tranylcypromine | Control (µg/g) | Reference |
| Serotonin | Brain Stem | 0.83 ± 0.12 | 0.91 ± 0.14 | 0.85 ± 0.10 | 0.32 ± 0.04 | Bevan Jones et al., 1972 |
| Hypothalamus | 1.05 ± 0.15 | 1.20 ± 0.18 | 1.12 ± 0.14 | 0.45 ± 0.06 | Bevan Jones et al., 1972 | |
| Norepinephrine | Brain Stem | 0.48 ± 0.05 | 0.52 ± 0.06 | 0.50 ± 0.05 | 0.28 ± 0.03 | Bevan Jones et al., 1972 |
| Hypothalamus | 1.85 ± 0.20 | 2.05 ± 0.25 | 1.95 ± 0.22 | 1.10 ± 0.12 | Bevan Jones et al., 1972 | |
| Dopamine | Caudate Nucleus | 3.85 ± 0.40 | 4.10 ± 0.45 | 5.95 ± 0.60 | 2.90 ± 0.30 | Bevan Jones et al., 1972 |
| Hypothalamus | 0.22 ± 0.03 | 0.25 ± 0.04 | 0.38 ± 0.05 | 0.15 ± 0.02 | Bevan Jones et al., 1972 |
*Indicates a significantly greater effect compared to isocarboxazid and clorgyline.
Experimental Protocols
The methodologies employed in the cited studies were foundational for neuropharmacology. Below are detailed descriptions of the key experimental protocols.
Measurement of Brain Monoamines in Early Animal Studies (Udenfriend et al., 1957; Shore & Brodie, 1958)
These pioneering studies utilized spectrophotofluorometric methods to quantify serotonin and norepinephrine in brain tissue.
-
Tissue Preparation:
-
Animals (e.g., rabbits) were sacrificed at specified time points after administration of Iproniazid.
-
The brain was rapidly removed and dissected to isolate specific regions, such as the brain stem.
-
The tissue was homogenized in a cold solution of 0.1 N HCl.
-
The homogenate was then centrifuged to precipitate proteins.
-
-
Serotonin Assay:
-
The protein-free supernatant was saturated with sodium chloride.
-
Serotonin was extracted into n-butanol.
-
The butanol extract was then washed with a borate buffer.
-
Serotonin was returned to an aqueous phase by adding heptane and a dilute acid.
-
The fluorescence of the serotonin in the acid solution was measured in a spectrophotofluorometer after being made strongly acidic with concentrated HCl. The intensity of the fluorescence is proportional to the concentration of serotonin.
-
-
Norepinephrine Assay:
-
The initial acid extract of the tissue was purified by adsorption on a column of aluminum oxide.
-
Norepinephrine was then eluted from the column with a dilute acid.
-
The eluate was treated with an oxidizing agent (e.g., manganese dioxide) to convert norepinephrine to a fluorescent derivative, noradrenochrome.
-
The fluorescence of this derivative was stabilized with an alkaline ascorbate solution and measured in a spectrophotofluorometer.
-
Measurement of Brain Monoamines in Human Post-Mortem Tissue (Bevan Jones et al., 1972)
This study also employed fluorometric techniques, refined for human tissue analysis.
-
Sample Collection: Brain tissue from the brain stem, hypothalamus, and caudate nucleus was obtained during autopsy from patients who had been treated with MAOIs and from a control group.
-
Monoamine Extraction and Analysis:
-
Tissue samples were homogenized in an acidified butanol solution.
-
The homogenates were centrifuged, and the supernatant containing the monoamines was separated.
-
The monoamines were then separated from each other using a series of solvent extractions and pH adjustments.
-
The concentrations of serotonin, norepinephrine, and dopamine were determined by established fluorometric methods, similar in principle to those described above, with specific reaction conditions optimized for each amine.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for assessing its impact on brain monoamine levels.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for monoamine analysis.
A Comparative Guide to Iproniazid Phosphate and Selective MAO-A/B Inhibitors in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-selective monoamine oxidase (MAO) inhibitor, Iproniazid Phosphate, with selective inhibitors of MAO-A and MAO-B. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their studies.
Introduction
Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. Iproniazid was one of the first MAO inhibitors discovered and is known for its non-selective and irreversible inhibition of both MAO-A and MAO-B.[1][2] In contrast, selective inhibitors target either MAO-A (e.g., clorgyline, moclobemide) or MAO-B (e.g., selegiline, rasagiline) with higher potency.[3] The choice between a non-selective and a selective inhibitor is critical in experimental design, depending on the specific research question and the desired impact on neurotransmitter systems.
Mechanism of Action: A Comparative Overview
This compound acts as an irreversible inhibitor of both MAO-A and MAO-B.[1] This broad-spectrum inhibition leads to a global increase in the levels of serotonin, norepinephrine, and dopamine in the brain.[1]
Selective MAO-A inhibitors, such as clorgyline, primarily prevent the breakdown of serotonin and norepinephrine.[3] This selectivity makes them useful for studying the roles of these specific neurotransmitters in various physiological and pathological processes.
Selective MAO-B inhibitors, like selegiline (also known as deprenyl), preferentially inhibit the degradation of dopamine.[4] This makes them valuable tools for research focused on the dopaminergic system, particularly in the context of neurodegenerative diseases like Parkinson's disease.[3]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying and comparing the potency of enzyme inhibitors. The table below summarizes the reported IC50 values for Iproniazid, the selective MAO-A inhibitor clorgyline, and the selective MAO-B inhibitor selegiline against both MAO isoforms. Disclaimer: The following values are compiled from different studies and should be used for comparative purposes with this in mind.
| Inhibitor | Target | IC50 Value | Reference(s) |
| Iproniazid | MAO-A | 37 µM | [5] |
| MAO-B | 42.5 µM | [5] | |
| Clorgyline | MAO-A | 0.011 µM (11 nM) | [6] |
| MAO-B | 0.404 µM (404 nM) | [6] | |
| Selegiline | MAO-A | 23 µM | [4] |
| MAO-B | 0.051 µM (51 nM) | [4] |
Functional Assays: Experimental Protocols
In Vitro MAO Inhibition Assay (Fluorometric Method)
This assay is widely used to determine the inhibitory potential of compounds against MAO-A and MAO-B.
Principle: The enzymatic activity of MAO is determined by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., tyramine or kynuramine). The H₂O₂ is then detected using a fluorometric probe.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Substrate solution (e.g., tyramine, kynuramine)
-
Fluorometric probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test inhibitors (Iproniazid, clorgyline, selegiline) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO enzymes, substrate, fluorometric probe, HRP, and test inhibitors in MAO Assay Buffer.
-
Inhibitor Pre-incubation: To each well of the microplate, add the MAO enzyme and the test inhibitor at various concentrations. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and the detection system (fluorometric probe and HRP) to each well.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) over time (kinetic assay) or at a fixed endpoint.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (enzyme activity without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the monoamine neurotransmitter degradation pathways and a typical workflow for assessing MAO inhibition.
Caption: Monoamine Neurotransmitter Degradation Pathway and Inhibition.
Caption: Experimental Workflow for MAO Inhibition Assay.
Effects on Neurotransmitter Levels
The differential selectivity of these inhibitors leads to distinct effects on the levels of monoamine neurotransmitters.
-
This compound: As a non-selective inhibitor, iproniazid is expected to cause a broad increase in the concentrations of serotonin, norepinephrine, and dopamine.[1]
-
Selective MAO-A Inhibitors: These inhibitors, such as clorgyline, lead to a more pronounced elevation of serotonin and norepinephrine levels, with a lesser effect on dopamine.[3]
-
Selective MAO-B Inhibitors: Inhibitors like selegiline primarily increase dopamine levels, with minimal impact on serotonin and norepinephrine at selective doses.[4] A study using in vivo microdialysis in rats showed that a selective MAO-A inhibitor alone significantly increased extracellular noradrenaline and serotonin levels, while the combination with a MAO-B inhibitor further augmented the increase in noradrenaline.[7]
Conclusion
The choice between this compound and selective MAO-A or MAO-B inhibitors is contingent on the specific aims of the research.
-
This compound is a suitable tool when a general, non-selective inhibition of monoamine degradation is desired to study the overall effects of increased monoamine levels.
-
Selective MAO-A inhibitors are ideal for investigating the specific roles of serotonin and norepinephrine in various biological processes.
-
Selective MAO-B inhibitors are the preferred choice for studies focusing on the dopaminergic system and its involvement in health and disease.
This guide provides a foundational understanding to aid in the selection of the most appropriate MAO inhibitor for your functional assays. Researchers are encouraged to consult the primary literature for more detailed protocols and specific experimental conditions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. journals.healio.com [journals.healio.com]
- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Combined treatment with MAO-A inhibitor and MAO-B inhibitor increases extracellular noradrenaline levels more than MAO-A inhibitor alone through increases in beta-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of Iproniazid and Isocarboxazid
A deep dive into the metabolic pathways of the hydrazine-based monoamine oxidase inhibitors, Iproniazid and Isocarboxazid, reveals distinct routes of biotransformation that directly correlate with their differing hepatotoxic potentials. While both drugs undergo extensive metabolism, the generation of a highly reactive isopropyl radical from Iproniazid is a key differentiator, underscoring the critical role of metabolic activation in drug-induced toxicity.
This guide provides a comparative study of the metabolic pathways of Iproniazid and Isocarboxazid, tailored for researchers, scientists, and drug development professionals. It summarizes quantitative data, details experimental protocols, and visualizes the metabolic pathways to offer a clear and objective comparison.
I. Comparative Overview of Metabolic Pathways
Iproniazid and Isocarboxazid, both belonging to the hydrazine class of antidepressants, share a common mechanism of action through the inhibition of monoamine oxidase (MAO). However, their metabolic fates diverge significantly, leading to different safety profiles.
Iproniazid's metabolism is characterized by a multi-step process initiated by hydrolysis. This initial step cleaves the molecule into isopropylhydrazine and isonicotinic acid.[1] The isopropylhydrazine moiety is of particular toxicological significance as it is subsequently oxidized by cytochrome P450 (CYP450) enzymes to form a highly reactive isopropyl radical.[1][2][3] This radical species is capable of covalently binding to hepatic macromolecules, leading to cellular damage and the well-documented hepatotoxicity associated with Iproniazid.[1][4] Further metabolism of the isopropyl group can lead to the formation of acetone and propane.[1][4] Additionally, O-dealkylation of iproniazid can produce acetone and isoniazid, the latter of which can undergo further metabolism, including N-acetylation, which is subject to genetic polymorphism.[1]
In contrast, the metabolic pathway of Isocarboxazid is less definitively elucidated but is suggested to be similar to other hydrazine antidepressants like phenelzine.[5] The primary route of metabolism is believed to be rapid biotransformation in the liver, with acetylation being a key reaction.[5] A major metabolite identified for Isocarboxazid is hippuric acid.[5] The formation of reactive intermediates from Isocarboxazid has not been as extensively studied or documented as with Iproniazid, which may contribute to its comparatively lower incidence of severe liver injury.[6]
II. Quantitative Metabolic Data
While the qualitative metabolic pathways are partially understood, comprehensive quantitative data on the metabolites of Iproniazid and Isocarboxazid remains limited in publicly available literature. The following table summarizes the known metabolites.
| Drug | Metabolite | Percentage of Administered Dose (if available) | Analytical Method for Quantification |
| Iproniazid | Isopropylhydrazine | Not specified | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Isonicotinic Acid | Not specified | High-Performance Liquid Chromatography (HPLC) | |
| Isoniazid | Not specified | HPLC, Spectrophotometry | |
| Acetone | Not specified | Gas Chromatography | |
| Propane | Not specified | Gas Chromatography | |
| Iproniazid-1-oxide | Not specified | Co-chromatography, Isotope dilution | |
| Isonicotinoyl glycine | Not specified | Co-chromatography, Isotope dilution | |
| 1-acetyl-2-isopropylhydrazine | Not specified | Co-chromatography, Isotope dilution | |
| Isocarboxazid | Hippuric Acid | Major metabolite | Not specified |
| Benzylhydrazine | Postulated intermediate | Not specified | |
| 5-Methyl-3-isoxazolecarboxylic acid | Postulated intermediate | Not specified |
Note: The lack of specific quantitative values highlights a significant gap in the current understanding of the pharmacokinetics of these drugs.
III. Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol is a generalized procedure for studying the metabolism of xenobiotics using liver microsomes and can be adapted for Iproniazid and Isocarboxazid.
Objective: To identify metabolites formed by CYP450 enzymes and other microsomal enzymes.
Materials:
-
Rat or human liver microsomes
-
Iproniazid or Isocarboxazid
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Trapping agents for reactive metabolites (e.g., glutathione, N-acetylcysteine)
-
Organic solvents for extraction (e.g., ethyl acetate, acetonitrile)
-
Analytical standards of potential metabolites
Procedure:
-
Incubation: Prepare an incubation mixture containing liver microsomes, the drug (Iproniazid or Isocarboxazid), and phosphate buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex the mixture to precipitate proteins and extract the metabolites.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Analysis: Reconstitute the residue in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS).
-
Metabolite Identification: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of the analytical standards of potential metabolites.
Analysis of Urinary Metabolites
This protocol outlines a general procedure for the extraction and analysis of drug metabolites from urine samples.
Objective: To identify and quantify metabolites of Iproniazid and Isocarboxazid excreted in urine.
Materials:
-
Urine samples from subjects administered with Iproniazid or Isocarboxazid
-
Internal standard
-
Enzymes for deconjugation (e.g., β-glucuronidase/arylsulfatase)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
-
Derivatizing agents (if necessary for GC-MS analysis)
-
Analytical standards of metabolites
Procedure:
-
Sample Preparation: To a known volume of urine, add an internal standard.
-
If conjugated metabolites are expected, perform enzymatic hydrolysis by adding β-glucuronidase/arylsulfatase and incubating at an appropriate temperature and pH.
-
Extraction:
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the urine sample onto the cartridge. Wash the cartridge to remove interferences. Elute the metabolites with a suitable solvent.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the urine sample. Vortex to facilitate the transfer of metabolites into the organic phase. Separate the organic layer.
-
-
Derivatization (for GC-MS): If the metabolites are not volatile, derivatize them to increase their volatility and improve chromatographic properties.
-
Analysis: Analyze the extracted and prepared samples by HPLC-MS/MS or GC-MS.
-
Quantification: Create a calibration curve using analytical standards of the metabolites and the internal standard to quantify the concentration of each metabolite in the urine samples.
IV. Visualization of Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways of Iproniazid and Isocarboxazid based on the available information.
V. Conclusion
The metabolic pathways of Iproniazid and Isocarboxazid, while originating from a similar chemical class, exhibit crucial differences that have profound implications for their safety profiles. The well-established bioactivation of Iproniazid to a hepatotoxic isopropyl radical via CYP450 enzymes stands in contrast to the less defined metabolic fate of Isocarboxazid, which is thought to primarily undergo acetylation. The significant lack of quantitative metabolic data for both compounds underscores the need for further research to fully characterize their pharmacokinetic and toxicokinetic properties. The experimental protocols and pathway visualizations provided in this guide offer a framework for future comparative studies aimed at elucidating the precise mechanisms of metabolism and toxicity of these and other hydrazine-derived pharmaceuticals.
References
- 1. Iproniazid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hepatotoxicity and metabolism of iproniazid and isopropylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Isocarboxazid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Establishing Rigorous Negative Controls for Iproniazid Phosphate Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for selecting and implementing appropriate negative controls in experiments involving Iproniazid Phosphate, a non-selective and irreversible monoamine oxidase (MAO) inhibitor. By presenting a comparative analysis with alternative MAO inhibitors and detailing robust experimental protocols, this document aims to enhance the reliability and interpretability of research findings in neuropharmacology and drug development.
The Critical Role of Negative Controls
Recommended Negative Controls for this compound Experiments:
-
Vehicle Control: The most fundamental control, consisting of the solvent used to dissolve the this compound (e.g., saline, DMSO). This control accounts for any effects of the vehicle itself on the experimental system.
-
Isoniazid as a Structural Analog Control: Iproniazid is a derivative of isoniazid, an antitubercular drug.[1] While not biologically inert, isoniazid can serve as a valuable control for off-target effects related to the core chemical structure shared with iproniazid. Researchers must be aware of isoniazid's own potential biological effects and conduct appropriate dose-response experiments to differentiate its effects from those of iproniazid-induced MAO inhibition.
-
Heat-Inactivated Enzyme Control: For in vitro enzymatic assays, a control containing the MAO enzyme that has been denatured by heat is essential. This ensures that the observed activity is a direct result of enzymatic action and not due to non-enzymatic degradation of the substrate or other artifacts.
Comparative Analysis of this compound and Alternative MAO Inhibitors
This compound is a non-selective inhibitor of both MAO-A and MAO-B.[1][2] Understanding its profile in comparison to other MAO inhibitors with varying selectivity and reversibility is crucial for experimental design and data interpretation.
| Compound | Target(s) | Reversibility | IC50 / Kᵢ (MAO-A) | IC50 / Kᵢ (MAO-B) | Key Characteristics |
| This compound | MAO-A & MAO-B | Irreversible | ~37 µM (IC50) | ~42.5 µM (IC50) | Non-selective, hydrazine-based. Historically significant but associated with hepatotoxicity.[3][4] |
| Clorgyline | MAO-A | Irreversible | 0.0012 µM (IC50), 0.054 µM (Kᵢ) | 1.9 µM (IC50), 58 µM (Kᵢ) | Highly selective for MAO-A.[5][6] |
| Selegiline (Deprenyl) | MAO-B | Irreversible | 23 µM (IC50) | 0.051 µM (IC50) | Highly selective for MAO-B at lower doses.[7] |
| Phenelzine | MAO-A & MAO-B | Irreversible | 4.7x10⁻⁸ M (Kᵢ) | 1.5x10⁻⁸ M (Kᵢ) | Non-selective, hydrazine-based.[8][9] |
| Moclobemide | MAO-A | Reversible | 6.1 µM (IC50) | >1000 µM (IC50) | Selective and reversible inhibitor of MAO-A (RIMA).[10][11] |
Experimental Protocols
In Vitro MAO Inhibition Assay (Fluorometric Method)
This protocol provides a method to determine the inhibitory potential of a compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound and other test compounds
-
Pargyline (MAO-B specific inhibitor) or Clorgyline (MAO-A specific inhibitor) for control experiments
-
Tyramine (MAO substrate)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or similar H₂O₂-detecting fluorogenic substrate)
-
96-well black microplates
-
Fluorometric plate reader (Ex/Em = ~530-560 nm / ~590 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in MAO Assay Buffer.
-
Enzyme Preparation: Dilute recombinant MAO-A and MAO-B to the desired concentration in cold MAO Assay Buffer.
-
Reaction Setup:
-
To each well of the 96-well plate, add 50 µL of the appropriate enzyme dilution.
-
For determining MAO-A activity, pre-incubate the enzyme with a saturating concentration of pargyline to inhibit MAO-B.
-
For determining MAO-B activity, pre-incubate the enzyme with a saturating concentration of clorgyline to inhibit MAO-A.
-
Add 25 µL of the test compound dilutions or vehicle control to the respective wells.
-
Incubate for 15 minutes at 37°C.
-
-
Initiation of Reaction: Prepare a substrate mix containing tyramine, HRP, and Amplex® Red in MAO Assay Buffer. Add 25 µL of the substrate mix to each well to start the reaction.
-
Measurement: Immediately begin reading the fluorescence in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
MAO-Glo™ Assay (Luminescent Method)
This commercially available assay offers a high-throughput and sensitive method for measuring MAO activity.
Materials:
-
MAO-Glo™ Assay Kit (Promega), which includes MAO-A and MAO-B enzymes, luminogenic substrate, and Luciferin Detection Reagent.
-
This compound and other test compounds.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Reagent Preparation: Prepare reagents according to the manufacturer's protocol.
-
Compound Addition: Add test compounds at various concentrations to the wells of the plate.
-
MAO Reaction: Add the MAO enzyme and the luminogenic substrate to each well. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Signal Generation: Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the luminescent signal.
-
Measurement: Incubate for 20 minutes at room temperature and then measure the luminescence.
-
Data Analysis: Calculate percent inhibition and determine IC50 values as described for the fluorometric assay.
Visualizing Experimental Design and Pathways
Caption: Workflow for in vitro MAO inhibition assay.
Caption: Iproniazid's mechanism of action on monoamine signaling.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iproniazid - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. Clorgyline hydrochloride, MAO-A inhibitor (CAS 17780-75-5) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. phenelzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. glpbio.com [glpbio.com]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
A Comparative Guide to Historical Iproniazid Phosphate Literature: Replicating and Verifying Early Antidepressant Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the historical literature on Iproniazid Phosphate, the first monoamine oxidase inhibitor (MAOI) antidepressant. It aims to facilitate the replication and verification of early findings by presenting available quantitative data, detailing experimental protocols, and visualizing key concepts. Iproniazid, initially developed for tuberculosis, was serendipitously discovered to have mood-elevating properties, paving the way for the pharmacological treatment of depression.[1][2] However, its use was short-lived due to significant hepatotoxicity, leading to its withdrawal from the market in 1961.[3]
Historical Context and Mechanism of Action
Iproniazid's journey from an anti-tuberculosis agent to the first antidepressant began with the observation of "inappropriately happy" patients during clinical trials for tuberculosis.[3] This led to systematic studies in psychiatry, notably by Kline's team in 1957, which reported significant improvements in patients with depression.[4][5]
Iproniazid is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine.[6] By inhibiting MAO, iproniazid increases the synaptic availability of these monoamines, which is believed to be the primary mechanism behind its antidepressant effect.
Efficacy from Historical Clinical Trials
Early clinical studies on iproniazid reported promising, albeit qualitatively described, results. The landmark study by Loomer, Saunders, and Kline in 1957, titled "A clinical and pharmacodynamic evaluation of iproniazid as a psychic energizer," is frequently cited. This study reported that 70% of patients with depression showed significant improvement after several weeks of treatment.[1] Another key study by West and Dally in 1959 suggested that iproniazid was particularly effective for "anxious depression."
Due to the limitations of historical data, a comprehensive meta-analysis of efficacy is not feasible. The table below summarizes the available quantitative data from prominent historical reports.
| Study (Year) | Patient Population | Number of Patients | Dosage | Key Efficacy Findings |
| Loomer, Saunders, and Kline (1957) | Depressed Patients | 16 | Not specified in secondary sources | 14 out of 16 (87.5%) were "relieved of their symptoms," with some becoming "totally symptom free."[7] |
| West and Dally (1959) | Depressive Syndromes | Not specified in secondary sources | Effective doses as low as 25 mg/day | Particularly effective in "anxious depression." |
| Initial Tuberculosis Trials (early 1950s) | Tuberculosis Patients | 44 (in one trial) | Not specified in secondary sources | "Euphoria, psychostimulation, increased appetite, and improved sleep" were noted as side effects.[1] |
Side Effects and Hepatotoxicity
The clinical use of iproniazid was ultimately curtailed by its significant side effect profile, most notably hepatotoxicity. While many side effects were reported to disappear after approximately 10 weeks, the risk of severe liver damage was a major concern.[3]
Common Side Effects
Historical literature reports a range of adverse effects, including:
-
Dizziness (particularly when lying down)[3]
-
Drowsiness[3]
-
Headaches[3]
-
Ataxia (impaired coordination)[3]
-
Numbness of the feet and hands[3]
-
Muscular twitching[3]
Hepatotoxicity
Iproniazid-induced hepatotoxicity was a serious and sometimes fatal adverse effect.[3] The exact incidence rate is difficult to ascertain from the available literature, but it was significant enough to lead to the drug's withdrawal. The mechanism is thought to involve the metabolic activation of iproniazid's metabolite, isopropylhydrazine, by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that cause cellular damage.[8] The risk of hepatotoxicity with the related compound, isoniazid, is reported to be between 0.05% and 1% for fatal hepatitis, with 10-20% of patients showing elevated liver functional markers.[9] While not directly transferable, this data from a related hydrazine derivative provides some context for the potential risks associated with this class of compounds.
| Side Effect Category | Specific Adverse Events | Reported Incidence/Details |
| Neurological | Dizziness, drowsiness, headaches, ataxia, numbness, muscular twitching | Commonly reported, often transient (disappearing after ~10 weeks).[3] |
| Hepatotoxicity | Jaundice, liver necrosis | A "high incidence of hepatitis" led to its withdrawal in 1961.[3] The metabolite isopropylhydrazine is a potent hepatotoxin in animal models.[3][8] |
| Psychiatric | Euphoria, psychostimulation | Observed as "side effects" in early tuberculosis trials.[1] |
Experimental Protocols from Historical Literature
The methodologies of clinical trials in the 1950s were less standardized than modern studies. Based on available descriptions, the following represents a generalized experimental workflow for early iproniazid studies in depression.
Generalized workflow of early Iproniazid clinical trials.
Signaling Pathway: Mechanism of Action
Iproniazid's therapeutic effect is attributed to its inhibition of monoamine oxidase (MAO). This diagram illustrates the simplified signaling pathway.
Simplified signaling pathway of Iproniazid's mechanism of action.
Conclusion and Future Directions
The historical literature on this compound marks a pivotal moment in the history of psychopharmacology. While the early clinical findings were promising and laid the groundwork for the monoamine hypothesis of depression, the research methodologies of the era lack the rigor of modern clinical trials. The severe hepatotoxicity associated with iproniazid underscores the importance of thorough preclinical and clinical safety evaluations in drug development.
Replicating the exact conditions of these historical studies is not feasible or ethical. However, a thorough understanding of this early research can provide valuable insights for modern drug development, particularly in the context of novel antidepressants and the ongoing study of monoamine pathways in mood disorders. Further retrospective analysis of any archived clinical data, if it exists, could provide a more quantitative understanding of iproniazid's efficacy and risk profile. This guide serves as a starting point for researchers interested in exploring the foundational literature of antidepressant therapy.
References
- 1. The Tuberculosis-Depression Syndemic and Evolution of Pharmaceutical Therapeutics: From Ancient Times to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Psychic Energizer!: The Serendipitous Discovery of the First Antidepressant | Discover Magazine [discovermagazine.com]
- 3. Iproniazid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Hepatotoxicity and metabolism of iproniazid and isopropylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Landmark in Neuropharmacology: Biochemical Confirmation of Iproniazid Phosphate's Irreversible MAO Inhibition
New York, NY – Iproniazid phosphate, a cornerstone in the history of psychopharmacology, continues to be a subject of significant interest for its potent and irreversible inhibition of monoamine oxidase (MAO). This guide provides a comparative analysis of Iproniazid's biochemical activity against other notable MAO inhibitors (MAOIs), supported by experimental data and detailed protocols for researchers in drug development and neuroscience.
First introduced as an antitubercular agent, the mood-elevating effects of Iproniazid led to its repurposing as the first clinically effective antidepressant.[1][2] Its mechanism of action lies in the irreversible blockade of MAO-A and MAO-B, enzymes responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] This inhibition leads to an increase in the synaptic availability of these monoamines, alleviating depressive symptoms.[3] Iproniazid is a non-selective inhibitor, meaning it inhibits both major isoforms of MAO.[1]
Comparative Analysis of MAO Inhibition
To objectively assess the inhibitory potency of this compound, it is essential to compare its performance with other well-established MAOIs under standardized experimental conditions. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Iproniazid and other key inhibitors against MAO-A and MAO-B. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as enzyme source, substrate, and incubation time. For a fair comparison, data from studies employing similar methodologies are prioritized.
| Inhibitor | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
| Iproniazid | Irreversible, Non-Selective | 37 | 42.5 | Non-Selective |
| Phenelzine | Irreversible, Non-Selective | - | - | Non-Selective |
| Tranylcypromine | Irreversible, Non-Selective | - | - | Non-Selective |
| Isocarboxazid | Irreversible, Non-Selective | - | - | Non-Selective |
| Moclobemide | Reversible, MAO-A Selective | - | - | MAO-A Selective |
| Selegiline | Irreversible, MAO-B Selective | - | - | MAO-B Selective |
Note: Specific IC50 values for Phenelzine, Tranylcypromine, Isocarboxazid, Moclobemide, and Selegiline from a single comparative study including Iproniazid were not available in the searched literature. Researchers should consult individual studies for this data, keeping in mind the variability of experimental conditions.
Mechanism of Irreversible Inhibition
The irreversible nature of Iproniazid's inhibition is a key characteristic. Unlike reversible inhibitors which bind and dissociate from the enzyme, Iproniazid forms a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of MAO.[4] This covalent modification permanently inactivates the enzyme. Restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take several days to weeks.[4]
Caption: Irreversible inhibition of MAO by Iproniazid.
Experimental Protocols
The biochemical confirmation of MAO inhibition is typically achieved through in vitro enzyme assays. A common method involves the use of a fluorometric or spectrophotometric substrate that produces a detectable signal upon oxidation by MAO. The reduction in this signal in the presence of an inhibitor is used to quantify the inhibitor's potency.
In Vitro MAO Inhibition Assay (Fluorometric Method)
1. Materials:
-
Enzyme Source: Rat or human liver mitochondria, or recombinant human MAO-A and MAO-B.
-
Substrate: Kynuramine or Amplex® Red reagent.
-
Inhibitors: this compound and other MAOIs of interest.
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Instrumentation: Fluorescence microplate reader.
2. Enzyme Preparation:
-
If using mitochondria, isolate them from fresh liver tissue by differential centrifugation.
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).
-
Dilute the enzyme preparation in the assay buffer to a working concentration that yields a linear reaction rate over the desired time course.
3. Assay Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the enzyme preparation, and the inhibitor solution.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C to allow for time-dependent irreversible inhibition.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the fluorescence signal at appropriate excitation and emission wavelengths over time.
4. Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
To confirm irreversibility, a dialysis or a rapid dilution method can be employed. If the enzyme activity is not restored after the removal of the inhibitor, it indicates irreversible inhibition.
Caption: Workflow for a typical in vitro MAO inhibition assay.
Conclusion
This compound remains a benchmark for irreversible, non-selective MAO inhibitors. Its potent activity is biochemically demonstrable through established in vitro assays. While newer, more selective MAOIs have been developed with improved safety profiles, the study of Iproniazid continues to provide valuable insights into the mechanisms of enzyme inhibition and the neurobiology of mood disorders. The experimental protocols outlined here offer a standardized approach for researchers to further explore the fascinating and complex world of monoamine oxidase inhibition.
References
- 1. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. psychiatrictimes.com [psychiatrictimes.com]
A Comparative Analysis of the In Vitro and In Vivo Potency of Iproniazid Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo potency of Iproniazid Phosphate, a non-selective, irreversible monoamine oxidase (MAO) inhibitor. Experimental data for this compound and other relevant MAO inhibitors are presented to offer a comprehensive understanding of its pharmacological profile.
Introduction to this compound
This compound was one of the first monoamine oxidase inhibitors to be introduced for the treatment of depression.[1] Its mechanism of action involves the irreversible inhibition of both MAO-A and MAO-B enzymes. This inhibition leads to an increase in the synaptic levels of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, which is believed to be the primary basis for its antidepressant effects. Despite its efficacy, Iproniazid was largely withdrawn from the market due to concerns about hepatotoxicity. However, it remains an important reference compound in neuroscience research for studying the role of MAO in the central nervous system and for the development of new antidepressant medications.
In Vitro Potency: Inhibition of Monoamine Oxidase
The in vitro potency of this compound is typically determined by its ability to inhibit the activity of the MAO-A and MAO-B isoenzymes. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Reference |
| Iproniazid | 37 | 42.5 | Non-selective | |
| Phenelzine | Data not found | Data not found | Non-selective | |
| Tranylcypromine | 2.3 | 0.95 | Non-selective | |
| Moclobemide | 1.0 | >100 | MAO-A selective | |
| Selegiline (Deprenyl) | 23 | 0.051 | MAO-B selective |
Table 1: In Vitro Potency of this compound and Comparator MAO Inhibitors. This table summarizes the reported IC50 values for the inhibition of MAO-A and MAO-B.
In Vivo Potency: Antidepressant-Like Activity
The in vivo potency of antidepressants is often assessed using behavioral models in rodents that are sensitive to clinically effective treatments. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are two of the most commonly used assays to screen for antidepressant-like activity.[2][3][4] In these tests, an effective antidepressant will reduce the duration of immobility, which is interpreted as a decrease in "behavioral despair." The potency is often expressed as the median effective dose (ED50), the dose required to produce a therapeutic effect in 50% of the population.
| Compound | Animal Model | Effective Dose (mg/kg) | Endpoint | Reference |
| Iproniazid | Data not available | Data not available | Data not available | |
| Phenelzine | Tail Suspension Test (Mouse) | 75 | Decreased immobility | [5] |
| Tranylcypromine | Data not available | Data not available | Data not available | |
| Moclobemide | Data not available | Data not available | Data not available | |
| Selegiline | Data not available | Data not available | Data not available |
Table 2: In Vivo Potency of Comparator MAO Inhibitors. This table presents available data on the in vivo efficacy of other MAO inhibitors in preclinical models of depression. The lack of data for Iproniazid is noted.
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro potency of MAO inhibitors.
-
Enzyme Source: Recombinant human MAO-A or MAO-B enzymes are used.
-
Substrate: A suitable fluorogenic substrate for each enzyme is utilized (e.g., Amplex® Red reagent in combination with a peroxidase and an MAO-specific substrate like p-tyramine).
-
Assay Principle: In the presence of MAO, the substrate is oxidized, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with the fluorogenic probe in the presence of horseradish peroxidase to generate a fluorescent product. The increase in fluorescence is proportional to MAO activity.
-
Procedure:
-
The test compound (this compound) is pre-incubated with the MAO enzyme in a 96-well plate.
-
The reaction is initiated by the addition of the substrate mixture.
-
Fluorescence is measured over time using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve. The percent inhibition is determined for various concentrations of the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.
In Vivo Forced Swim Test (FST) in Mice
This protocol describes a standard procedure for assessing antidepressant-like activity in vivo.[2][6]
-
Animals: Male mice (e.g., C57BL/6 strain) are commonly used.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Animals are administered the test compound (this compound) or vehicle at a specified time before the test.
-
Each mouse is individually placed into the water-filled cylinder for a 6-minute session.
-
The session is typically video-recorded for later analysis.
-
-
Behavioral Scoring: The duration of immobility (defined as the time the mouse spends floating with only minor movements necessary to keep its head above water) is scored, usually during the last 4 minutes of the 6-minute test.
-
Data Analysis: The mean duration of immobility is calculated for each treatment group. A significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect. The ED50 can be determined by testing a range of doses.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for comparing its in vitro and in vivo potency.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for potency comparison.
Conclusion
References
- 1. Pharmacotherapy of depression: a historical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitivity of depression-like behavior to glucocorticoids and antidepressants is independent of forebrain glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Iproniazid Phosphate
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Iproniazid Phosphate. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment. This compound is a potent monoamine oxidase (MAO) inhibitor with significant toxicity, necessitating stringent handling, storage, and disposal procedures.
Hazard and Exposure Summary
This compound is classified as a hazardous substance, with acute toxicity if swallowed, in contact with skin, or inhaled.[1] While specific Occupational Exposure Limits (OELs) have not been established by major regulatory bodies such as OSHA or NIOSH, the hazardous nature of this compound demands a highly conservative approach to minimize any potential exposure.[2] The primary health risks are associated with its potent pharmacological activity and potential for liver damage (hepatotoxicity).[3][4][5]
Quantitative toxicity data for the parent compound, Iproniazid, provides a basis for understanding its potency:
| Toxicity Data for Iproniazid | |
| Parameter | Value |
| LD50 (Oral, Rat) | 115 mg/kg |
Given the lack of specific OELs, a prudent approach is to handle this compound in a manner consistent with the most stringent guidelines for potent pharmaceutical compounds. This includes adhering to the general occupational exposure limits for hazardous dusts as a minimum benchmark.
| General Occupational Exposure Limits for Hazardous Dusts | ||
| Organization | Exposure Limit (8-hour Time-Weighted Average) | Notes |
| OSHA | 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction) | For particulates not otherwise regulated. |
| NIOSH | 10 mg/m³ (total dust), 5 mg/m³ (respirable fraction) | Recommended Exposure Limit (REL). |
| ACGIH | 10 mg/m³ (inhalable particles), 3 mg/m³ (respirable particles) | Threshold Limit Value (TLV) for particles not otherwise specified. |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table outlines the minimum requirements for various laboratory activities.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or N100) cartridges- Two pairs of chemotherapy-grade nitrile gloves (outer pair with long cuffs)- Disposable, solid-front, back-closure gown made of low-permeability fabric- Disposable sleeve covers- Hair cover- Disposable shoe covers |
| Solution Preparation and Handling | - Safety goggles with side shields or a full-face shield- Two pairs of chemotherapy-grade nitrile gloves- Disposable, solid-front, back-closure gown- Disposable sleeve covers |
| Spill Cleanup | - Full-face respirator with P100 (or N100) and organic vapor cartridges- Two pairs of heavy-duty, chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant, disposable coveralls with integrated hood and booties- Chemical-resistant outer shoe covers |
| Waste Disposal | - Safety goggles with side shields- Two pairs of chemotherapy-grade nitrile gloves- Disposable, solid-front, back-closure gown |
Key PPE Requirements:
-
Gloves: Always wear two pairs of powder-free, chemotherapy-rated nitrile gloves.[6][7] The outer glove should be worn over the gown cuff. Change gloves every 30-60 minutes or immediately if contaminated.[6]
-
Gowns: Use disposable gowns made of polyethylene-coated polypropylene or a similar low-permeability material.[7] Cloth laboratory coats are not sufficient.
-
Respiratory Protection: A NIOSH-certified respirator is essential when handling the powder form of this compound to prevent inhalation.[7]
-
Eye and Face Protection: Use safety goggles and, for splash hazards, a full-face shield.[6]
Experimental Protocols
Strict adherence to the following step-by-step protocols is mandatory to minimize exposure and ensure procedural consistency.
Weighing and Dissolving this compound
This procedure must be performed in a certified chemical fume hood or a containment glove box.
-
Preparation:
-
Don the appropriate PPE as specified in the table above.
-
Decontaminate the work surface of the chemical fume hood or glove box.
-
Place a plastic-backed absorbent liner on the work surface.
-
Gather all necessary equipment: analytical balance, weighing paper or boat, spatula, pre-labeled container for the solution, and the appropriate solvent.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Using a dedicated, clean spatula, transfer the desired amount of powder to the weighing paper or boat on the analytical balance.
-
Perform this action slowly and deliberately to avoid creating airborne dust.
-
Once the desired weight is achieved, securely close the primary container of this compound.
-
-
Dissolving:
-
Carefully transfer the weighed powder into the pre-labeled container for the solution.
-
Using a small amount of the chosen solvent, rinse the weighing paper or boat to ensure all the powder is transferred.
-
Add the remaining solvent to the container to achieve the desired concentration.
-
Cap the container and mix gently by inversion or with a magnetic stirrer until the solid is fully dissolved.
-
-
Cleanup:
-
Dispose of the weighing paper/boat and any other disposable materials in a designated hazardous waste container.
-
Decontaminate the spatula and any non-disposable equipment with an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution, and a final rinse with deionized water.
-
Wipe down the work surface of the fume hood or glove box.
-
Remove PPE in the designated doffing area, disposing of single-use items in the appropriate hazardous waste stream.
-
Wash hands thoroughly with soap and water.
-
Operational and Disposal Plans
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Secure the Area:
-
Alert all personnel in the immediate vicinity of the spill.
-
Evacuate the area, except for those trained and equipped to handle the spill.
-
Restrict access to the contaminated area.
-
-
Don Appropriate PPE:
-
Personnel involved in the cleanup must wear the specified spill cleanup PPE.
-
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne. Do not sweep dry powder.
-
For liquid spills: Surround the spill with absorbent material to prevent it from spreading.
-
-
Decontamination:
-
Given that Iproniazid is a hydrazine derivative, a cautious approach to chemical decontamination is required.
-
Prepare a freshly made 5% calcium hypochlorite solution.
-
Gently apply the decontamination solution to the absorbent material covering the spill, working from the outside in.
-
Allow a contact time of at least 30 minutes.
-
-
Cleanup and Disposal:
-
Carefully collect all contaminated materials (absorbent pads, saturated materials) using forceps or other tools and place them in a designated, labeled hazardous waste container.
-
Clean the spill area again with the decontamination solution, followed by a detergent solution, and finally rinse with water.
-
All materials used in the cleanup are considered hazardous waste and must be disposed of accordingly.
-
-
Reporting:
-
Document the spill and the cleanup procedure in the laboratory safety records.
-
Report the incident to the laboratory supervisor and the institutional safety officer.
-
Waste Disposal Plan
All waste generated from the handling of this compound is considered hazardous pharmaceutical waste and must be managed in accordance with EPA regulations under 40 CFR 266 Subpart P.[8][9][10][11]
-
Solid Waste:
-
All disposable PPE, weighing papers, contaminated absorbent materials, and empty stock containers must be placed in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
Empty stock containers that held P-listed waste (acutely toxic) are also considered hazardous waste unless triple-rinsed.[12]
-
-
Liquid Waste:
-
Unused or waste solutions of this compound must be collected in a designated, labeled, and sealed hazardous waste container.
-
Sewering of hazardous pharmaceutical waste is strictly prohibited. [11]
-
Aqueous waste containing hydrazine derivatives should be treated with an oxidizing agent like calcium hypochlorite before collection for disposal, if permitted by the institution's waste management plan.
-
-
Sharps Waste:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.
-
All hazardous waste must be collected and disposed of through the institution's certified hazardous waste management vendor.
Visual Safety Guides
To further aid in understanding the necessary safety workflows, the following diagrams have been created.
References
- 1. This compound | C9H16N3O5P | CID 9367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iproniazid|MSDS [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. pppmag.com [pppmag.com]
- 7. NIOSH: Use proper PPE with chemo agents | 2009-02-01… | Clinician.com [clinician.com]
- 8. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 9. epa.gov [epa.gov]
- 10. pwaste.com [pwaste.com]
- 11. ashp.org [ashp.org]
- 12. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
